(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4S)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUBLCBQBQPOU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446912 | |
| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104324-16-5 | |
| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-Benzyl-3-chloroacetyl-2-oxazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one CAS number
An In-depth Technical Guide to (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of this compound, a key chiral auxiliary in asymmetric synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, its critical role in the stereoselective synthesis of pharmacologically active molecules, and provides detailed experimental protocols for its synthesis.
Physicochemical Properties
This compound is a chiral organic compound widely utilized in stereoselective chemical transformations. Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 104324-16-5 | [1] |
| Molecular Formula | C₁₂H₁₂ClNO₃ | [1] |
| Molecular Weight | 253.68 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C | |
| InChI Key | DVPUBLCBQBQPOU-JTQLQIEISA-N |
Applications in Drug Development and Asymmetric Synthesis
The primary application of this compound and related oxazolidinones lies in their function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.[2][3] This control is paramount in drug development, where the specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is often essential for its biological activity and safety.[2]
The oxazolidinone scaffold, particularly when derived from readily available chiral precursors like amino acids, provides a rigid and predictable environment. This steric hindrance guides incoming reagents to attack a prochiral center from a specific direction, leading to the formation of one stereoisomer in preference to others. This process, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical manufacturing.[2]
Key applications include:
-
Synthesis of Antibiotics : The oxazolidinone structure is a key component of certain classes of antibiotics, such as linezolid, which is used to combat multi-drug-resistant bacterial infections.[4][5]
-
Anti-Inflammatory and Anti-Cancer Agents : These chiral auxiliaries are instrumental in building complex molecular architectures required for novel therapeutics, including anti-inflammatory and anti-cancer agents.[2][6]
-
Stereoselective Reactions : They are widely employed in various stereoselective transformations, including alkylations, acylations, and aldol reactions, to produce enantiomerically pure intermediates for active pharmaceutical ingredients (APIs).[3]
Synthetic Pathways and Methodologies
The synthesis of this compound typically involves a two-step process. First, the core chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, is prepared from a readily available and inexpensive chiral starting material, L-phenylalanine. Subsequently, the chloroacetyl group is attached to the nitrogen atom of the oxazolidinone ring.
General Experimental Workflow for Asymmetric Synthesis
The utility of a chiral auxiliary like this compound is realized in a multi-step workflow designed to create a new stereocenter with high fidelity. The general logic of this process is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone [myskinrecipes.com]
- 4. CAS # 90719-32-7, (S)-4-Benzyl-2-oxazolidinone, (4S)-4-benzyl-1,3-oxazolidin-2-one - chemBlink [chemblink.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
In-Depth Technical Guide: Molecular Weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral auxiliary and building block in asymmetric synthesis. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in reaction protocols, analytical characterization, and drug design and development workflows.
Molecular Identity
This compound is a synthetic organic compound valued for its role in the stereoselective formation of carbon-carbon bonds.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula C₁₂H₁₂ClNO₃ and the standard atomic weights of the constituent elements.
The molecular weight is calculated as follows:
MW = (12 × AW_C) + (12 × AW_H) + (1 × AW_Cl) + (1 × AW_N) + (3 × AW_O)
Atomic Weight Data
The standard atomic weights for the elements present in the compound are summarized in the table below.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 253.685 |
Final Molecular Weight
Based on the summation of the atomic weight contributions, the calculated molecular weight of this compound is 253.685 g/mol . This value is consistent with the commonly cited molecular weight of 253.68 g/mol .[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound, a fundamental procedure in chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a key chiral intermediate in asymmetric synthesis, from its precursor (S)-4-benzyl-2-oxazolidinone. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and includes a visual representation of the reaction workflow.
Introduction
(S)-4-benzyl-2-oxazolidinone is a widely utilized chiral auxiliary in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. The acylation of this auxiliary with chloroacetyl chloride yields this compound, a versatile building block for the synthesis of a variety of chiral compounds, including amino acids and complex natural products. The presence of the reactive chloroacetyl group allows for subsequent nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and drug development. This guide focuses on the established and reliable method for this transformation.
Synthetic Pathway and Mechanism
The synthesis proceeds via the N-acylation of the oxazolidinone nitrogen. This reaction typically involves the deprotonation of the N-H bond of (S)-4-benzyl-2-oxazolidinone using a strong base, followed by nucleophilic attack of the resulting anion on the electrophilic carbonyl carbon of chloroacetyl chloride.
The general workflow for this synthesis is depicted below:
Figure 1: A diagram illustrating the workflow for the synthesis of this compound.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound.
N-Acylation with Chloroacetyl Chloride using n-Butyllithium
This procedure is a widely accepted method for the N-acylation of Evans auxiliaries.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Chloroacetyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete deprotonation.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Parameter | Value |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 3 hours |
| Purification Method | Flash column chromatography |
| Reported Yield | Up to 95% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.68 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-79 °C |
| Optical Rotation | [α]²⁰/D +70° (c = 1 in chloroform) |
| ¹H NMR (CDCl₃) | Data not available in the searched literature |
| ¹³C NMR (CDCl₃) | Data not available in the searched literature |
Note: Spectroscopic data (¹H and ¹³C NMR) were not explicitly available in the public domain literature searched for this guide. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-free THF.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound from (S)-4-benzyl-2-oxazolidinone is a robust and high-yielding transformation that is fundamental to many asymmetric synthetic strategies. The use of n-butyllithium for deprotonation followed by acylation with chloroacetyl chloride is the most common and effective method. This guide provides the necessary details for researchers to successfully perform this synthesis and utilize the product in their advanced research and development endeavors. It is imperative to adhere to strict safety protocols when handling the hazardous reagents involved in this procedure.
The Mechanism of Stereocontrol with N-acyl Oxazolidinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl oxazolidinones, pioneered by David A. Evans, have become an indispensable tool in modern asymmetric synthesis. These chiral auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of various carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of stereocontrol, detailed experimental protocols for key transformations, and quantitative data to aid in reaction planning and optimization.
Core Principles of Stereocontrol
The stereodirecting power of N-acyl oxazolidinones stems from a combination of steric and electronic factors. The chiral auxiliary is temporarily incorporated into the substrate, and its substituents effectively shield one face of the reactive intermediate, typically an enolate, directing the approach of an electrophile to the opposite face.[1] The rigidity of the system, often enhanced by chelation to a metal center, is crucial for achieving high levels of diastereoselectivity.
The general workflow for utilizing an N-acyl oxazolidinone chiral auxiliary involves three key stages: acylation of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.[2]
Asymmetric Aldol Reactions
The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.[3] The reaction between an N-acyl oxazolidinone-derived enolate and an aldehyde proceeds with high diastereoselectivity, typically favoring the syn-aldol product.[4]
Mechanism of Stereocontrol in Aldol Reactions
The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model.[4] The reaction proceeds through a six-membered, chair-like transition state. The formation of a (Z)-enolate, directed by the bulky substituent on the oxazolidinone, is crucial for the observed syn-diastereoselectivity.[4] The substituent on the chiral auxiliary orients itself in a pseudo-equatorial position to minimize steric interactions, thereby exposing one face of the enolate for electrophilic attack by the aldehyde. The aldehyde approaches from the less hindered face, leading to the formation of the syn-aldol adduct.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Quantitative Data for Evans Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-3-propionyloxazolidin-2-one | Acrolein | 95:5 | 87 | [5] |
| Chloroacetyloxazolidinone | Oxazole aldehyde | >95:5 | 90 | [6] |
Experimental Protocol: Evans Aldol Reaction
This protocol is adapted from Crimmins et al.[5]
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C is added titanium tetrachloride (TiCl₄, 1.0 equiv) followed by diisopropylethylamine (DIPEA, 1.0 equiv). The mixture is stirred for 30 minutes.
-
Aldol Addition: The aldehyde (1.0 equiv) is added to the reaction mixture at 0 °C. The reaction is stirred for 1-2 hours, monitoring by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a reliable method for the stereoselective synthesis of α-substituted carboxylic acid derivatives.[7]
Mechanism of Stereocontrol in Alkylation
The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone enolates is attributed to the formation of a rigid, chelated (Z)-enolate.[2] Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), leads to the formation of a sodium enolate that is chelated by the carbonyl oxygen of the oxazolidinone.[2] The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.[8]
Caption: Experimental workflow for asymmetric alkylation.
Quantitative Data for Asymmetric Alkylation
| N-Acyl Oxazolidinone | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| (R)-4-benzyl-3-propionyloxazolidin-2-one | Allyl Iodide | 98:2 | - | [2] |
| N-(phenylacetyl)oxazolidinone | t-BuBr | 50:1 | 77 | [9] |
Experimental Protocol: Asymmetric Alkylation
This protocol is adapted from Evans et al.[7] and Smith et al.[2]
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 1-3 hours at this temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Asymmetric Diels-Alder Reactions
N-acyl oxazolidinones can also serve as chiral dienophiles in asymmetric Diels-Alder reactions, providing a powerful tool for the construction of complex cyclic systems with high stereocontrol.[10]
Mechanism of Stereocontrol in Diels-Alder Reactions
The stereoselectivity in Diels-Alder reactions employing N-acyl oxazolidinone dienophiles is typically controlled by Lewis acid catalysis.[10] The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and activating it towards cycloaddition. The bulky substituent on the chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face. This results in the formation of the endo-cycloadduct with high diastereoselectivity.[11]
Caption: Logical pathway for a Lewis acid-catalyzed Diels-Alder reaction.
Quantitative Data for Asymmetric Diels-Alder Reactions
| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 (endo only) | 98 | [10] |
| N-acryloyl-(S)-4-benzyl-2-oxazolidinone | Isoprene | Et₂AlCl | 95:5 | 85 | [11] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is adapted from Ghosh et al.[10]
-
Reaction Setup: To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in dry CH₂Cl₂ at -78 °C under an inert atmosphere is added the diene (e.g., cyclopentadiene, 3.0 equiv).
-
Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv) in hexanes is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at -78 °C for 2-8 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Preparation and Cleavage of the Chiral Auxiliary
Preparation of N-Acyl Oxazolidinones
A common and practical method for the N-acylation of oxazolidinones involves the use of pivaloyl chloride and triethylamine.[12]
Experimental Protocol:
-
To a solution of the carboxylic acid (1.14 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added triethylamine (2.5 equiv) followed by pivaloyl chloride (1.2 equiv).
-
The mixture is stirred for 1-2 hours at 0 °C.
-
A solution of the oxazolidinone (1.0 equiv) and lithium chloride (1.2 equiv) in the same solvent is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography.
Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical final step. A widely used method for hydrolytic cleavage to the carboxylic acid employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[13]
Experimental Protocol:
-
The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (e.g., 3:1) and cooled to 0 °C.
-
An aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
-
The reaction is stirred at 0 °C for 1-4 hours.
-
The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃).
-
The organic solvent is removed under reduced pressure, and the aqueous layer is acidified and extracted to isolate the carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
Role of the benzyl group in chiral induction
An in-depth technical guide on the core principles and applications of the benzyl group in achieving stereochemical control in chemical reactions.
Abstract
The benzyl group (Bn), a common protecting group in organic synthesis, plays a critical and multifaceted role in chiral induction.[1] Its influence extends beyond simple steric shielding to encompass complex chelation control and integral functionality within powerful chiral auxiliaries. This guide elucidates the core mechanisms through which the benzyl group directs stereochemical outcomes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The content is tailored for researchers, scientists, and professionals in drug development who leverage asymmetric synthesis to create enantiomerically pure compounds.
Core Mechanisms of Chiral Induction
The efficacy of the benzyl group in asymmetric synthesis stems from several distinct, yet often complementary, physicochemical properties.
Steric Hindrance
The most direct mechanism of influence is steric hindrance, where the sheer bulk of the benzyl group physically obstructs one face of a reactive intermediate. This forces an incoming reagent to approach from the less hindered face, leading to a predictable stereochemical outcome. The conformational rigidity of the piperidine ring, coupled with the steric influence of the benzyl group, makes scaffolds like 2-benzylpiperidine promising for inducing high levels of stereoselectivity.[2] This effect is fundamental and can be exploited in both substrate-controlled and auxiliary-controlled reactions. In the synthesis of the energetic material CL-20, for instance, the steric hindrance of the benzyl group is crucial for correcting wrong chiral structures during the formation of the caged precursor, HBIW.[3]
Caption: Steric hindrance by a benzyl group directs reagent attack.
Chelation Control
In molecules containing a nearby Lewis basic site, such as an α- or β-alkoxy group, the benzyl ether's oxygen can act as a chelating agent. When a Lewis acidic reagent (e.g., a Grignard reagent, TiCl₄) is introduced, it coordinates with both the carbonyl oxygen and the benzyl ether oxygen.[4] This coordination locks the substrate into a rigid, cyclic transition state. This conformation orients the substituents, including the benzyl group, in a fixed position, exposing one face of the carbonyl for highly diastereoselective nucleophilic attack. This chelation-controlled approach is particularly effective in the synthesis of optically active 1,2-diols from α-benzyloxy ketones, achieving high diastereoselectivities.[5][6]
Caption: Chelation control creates a rigid transition state.
Role in Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction.[2][7] The Evans oxazolidinone auxiliaries, particularly (S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone, are canonical examples.[8] After attaching the auxiliary to an acyl group, the benzyl group at the C4 position effectively blocks one face of the corresponding enolate. Subsequent reactions, such as alkylations or aldol additions, proceed with high diastereoselectivity.[8][9] The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.[2]
Caption: General workflow using a benzyl-containing chiral auxiliary.
Applications and Performance Data
The principles described above are widely applied in asymmetric synthesis. The following case studies highlight the quantitative impact of the benzyl group on stereoselectivity.
Case Study 1: Evans Asymmetric Alkylation
The N-acyl oxazolidinones developed by David A. Evans are highly effective for asymmetric alkylations. The benzyl group in the (S)-4-benzyl-2-oxazolidinone auxiliary provides a powerful steric shield, leading to excellent diastereoselectivity.
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 90-95 | [8] |
| (S)-4-benzyl-2-oxazolidinone | Propionyl | Methyl iodide | 97:3 | 90-96 | |
| (S)-4-benzyl-2-oxazolidinone | Acetyl | Allyl iodide | >99:1 | 80-85 |
Case Study 2: Asymmetric C-H Functionalization
In rhodium-catalyzed C-H functionalization reactions of benzyl silyl ethers, the choice of a chiral catalyst is paramount for achieving high stereocontrol. The data below illustrates how different chiral dirhodium catalysts yield varying levels of selectivity for the same class of substrate.
| Substrate Class | Chiral Catalyst | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |
| Benzyl silyl ethers | Rh₂((S)-DOSP)₄ | Poor | Poor | [10] |
| Benzyl silyl ethers | Rh₂((S)-PTTL)₄ | 91-95% | 95-98% | [10] |
Experimental Protocols
Reproducibility is key in synthetic chemistry. The following protocols provide detailed methodologies for the installation of a benzyl protecting group and its use in a chiral auxiliary context.
Protocol 1: General Benzylation of an Alcohol
This protocol describes the standard Williamson ether synthesis for installing a benzyl protecting group on an alcohol.[11][12]
-
1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
2. Reagents: The alcohol substrate (1.0 eq.) is dissolved in anhydrous dimethylformamide (DMF). The solution is cooled to 0 °C in an ice bath.
-
3. Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
4. Alkylation: Benzyl bromide (BnBr, 1.2 eq.) is added dropwise to the reaction mixture at 0 °C. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[12] The reaction is then allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.
-
5. Quench and Work-up: The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
6. Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyl ether.
Protocol 2: Acylation of Evans Auxiliary for Asymmetric Alkylation
This procedure details the attachment of an acyl group to the (S)-4-benzyl-2-oxazolidinone auxiliary, preparing it for a diastereoselective alkylation.[8]
-
1. Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyl-2-oxazolidinone (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF). The flask is sealed with a septum and placed under an inert atmosphere.
-
2. Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
3. Deprotonation: n-Butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) is added dropwise via syringe. The solution is stirred at -78 °C for 15 minutes.
-
4. Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise to the solution. The reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.
-
5. Quench and Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.
-
6. Purification: The resulting N-acyl oxazolidinone is typically purified by flash chromatography or recrystallization to achieve high purity before its use in the subsequent diastereoselective alkylation step.
Conclusion
The benzyl group is far more than a simple protecting group; it is a powerful tool for inducing chirality in asymmetric synthesis. Through well-understood mechanisms of steric hindrance and chelation, and its incorporation into highly effective chiral auxiliaries, the benzyl group enables chemists to construct complex, enantiomerically pure molecules with a high degree of precision and predictability. Its continued application in the synthesis of natural products and pharmaceuticals underscores its fundamental importance to the field of drug development and organic chemistry.
References
- 1. Benzyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. 手性助剂 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
The Chloroacetyl Group: A Versatile Tool in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chloroacetyl group, a seemingly simple bifunctional moiety, has emerged as a powerful and versatile building block in the arsenal of synthetic organic chemists. Its unique reactivity, characterized by an electrophilic acyl chloride and a nucleophilic displacement-prone C-Cl bond, allows for a diverse range of transformations. This guide provides a comprehensive overview of the applications of chloroacetyl compounds in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows. Chloroacetyl chloride (CAC) is a key reagent, serving as a precursor for a wide array of chemical intermediates used in the pharmaceutical and agrochemical industries.[1][2]
Chloroacetylation of Nucleophiles: A Gateway to Functionalized Molecules
The reaction of chloroacetyl chloride with various nucleophiles, particularly amines and alcohols, is a cornerstone of its application. This transformation, known as chloroacetylation, provides a straightforward method for the introduction of the chloroacetamide or chloroacetate functionality.
Chemoselective N-Chloroacetylation
A significant area of research has focused on the chemoselective N-chloroacetylation of amines and amino alcohols, even in the presence of more sensitive functional groups like hydroxyls.[3] This selectivity is crucial in the synthesis of complex molecules where protection-deprotection strategies can be cumbersome. Studies have shown that reaction conditions, such as the choice of solvent and base, play a critical role in achieving high yields and selectivity.[4] For instance, efficient and highly chemoselective N-chloroacetylation of amino compounds can be achieved in a phosphate buffer, highlighting a green chemistry approach to this transformation.[5]
Table 1: N-Chloroacetylation of Various Amines with Chloroacetyl Chloride
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | DBU | THF | 3 | 86 | [6] |
| 2 | 4-Methylaniline | DBU | THF | 3 | 92 | [6] |
| 3 | 4-Methoxyaniline | DBU | THF | 3.5 | 95 | [6] |
| 4 | 4-Chloroaniline | DBU | THF | 4 | 90 | [6] |
| 5 | Benzylamine | Pyridine | Phosphate Buffer | 0.33 | 92 | [3] |
| 6 | Cyclohexylamine | Pyridine | Phosphate Buffer | 0.33 | 89 | [3] |
O-Chloroacetylation
While N-chloroacetylation is often favored, O-chloroacetylation of phenols and alcohols is also a valuable transformation. The resulting chloroacetates can serve as intermediates for further functionalization.
The Chloroacetyl Group in Peptide Synthesis
In the realm of peptide chemistry, the chloroacetyl group serves a dual purpose: as a protecting group and as a reactive handle for cyclization and conjugation.
N-Terminal Modification and Cyclization
The introduction of a chloroacetyl group at the N-terminus of a peptide provides a reactive electrophilic site. This is particularly useful for intramolecular cyclization, where the chloroacetyl group reacts with a downstream nucleophilic amino acid side chain, most commonly the thiol group of a cysteine residue, to form a stable thioether bond.[7] This "head-to-side-chain" cyclization is a key strategy for enhancing peptide stability, affinity, and bioavailability.[7]
Protecting Group Strategy
The chloroacetyl group can be used as a temporary protecting group for amines. While not as common as Boc or Fmoc, its removal under specific, mild conditions can be advantageous in certain synthetic strategies. Removal can often be achieved using reagents like thiourea.
Synthesis of Heterocyclic Compounds
Chloroacetyl chloride is a versatile C2-building block for the synthesis of a wide variety of heterocyclic compounds. Its bifunctional nature allows for sequential reactions at the acyl chloride and the C-Cl bond, leading to the formation of diverse ring systems. Examples include the synthesis of 2-imino-4-thiazolidinones, benzo[b][8][9]thiazin-3(4H)-ones, and various nitrogen and sulfur-containing heterocycles.[10]
Building Block in Pharmaceutical and Agrochemical Synthesis
The utility of chloroacetyl compounds extends significantly into the industrial synthesis of pharmaceuticals and agrochemicals.
Synthesis of Lidocaine
Lidocaine, a widely used local anesthetic, is synthesized in a two-step process where chloroacetyl chloride is a key reagent. The first step involves the N-chloroacetylation of 2,6-dimethylaniline. The resulting α-chloro-2,6-dimethylacetanilide is then reacted with diethylamine in a nucleophilic substitution reaction to yield lidocaine.
Synthesis of Praziquantel
Praziquantel, an anthelmintic drug, is another example where chloroacetyl chloride plays a crucial role. In one synthetic route, a reduced isoquinoline derivative is acylated with chloroacetyl chloride. The resulting chloroacetyl derivative then undergoes an intramolecular alkylation to form the final praziquantel structure.[11]
Agrochemicals
Chloroacetyl chloride is a vital intermediate in the production of several chloroacetanilide herbicides, including alachlor, butachlor, and metolachlor.[2][12]
Friedel-Crafts Chloroacetylation
The Friedel-Crafts acylation of aromatic compounds using chloroacetyl chloride provides a direct route to α-chloroacetophenones. These products are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Multicomponent Reactions
While not a classical component in named multicomponent reactions like the Ugi or Passerini reactions, chloroacetic acid, a derivative of chloroacetyl chloride, has been utilized in MCRs. For example, it has been used in a multicomponent reaction to generate 2,5-diketopiperazines, which involves an initial Ugi-type reaction followed by an intramolecular substitution to close the ring.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Chloroacetylation of an Aromatic Amine
Materials:
-
Aromatic amine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-salt bath
-
Round-bottom flask with a dropping funnel and magnetic stirrer
Procedure:
-
Dissolve the aromatic amine in anhydrous THF in the round-bottom flask.
-
Add DBU to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride dropwise from the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified N-aryl-2-chloroacetamide.[13]
Protocol 2: N-Terminal Chloroacetylation of a Resin-Bound Peptide
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Chloroacetyl chloride (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin with the N-terminally deprotected peptide in DMF.
-
Wash the resin three times with DCM.
-
In a separate vessel, prepare a solution of chloroacetyl chloride and DIPEA in DCM.
-
Add the chloroacetylation solution to the resin and shake at room temperature for 1 hour.
-
Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove excess reagents.
-
The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as cyclization or cleavage.[7]
Protocol 3: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)
Materials:
-
2,6-Dimethylaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Erlenmeyer flask and steam bath
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.
-
Slowly add chloroacetyl chloride to the solution.
-
Warm the mixture on a steam bath to 40-50°C for 10 minutes.
-
Cool the solution and add a solution of sodium acetate in water to precipitate the product.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove acetic acid and dry.
Conclusion
Chloroacetyl compounds, and in particular chloroacetyl chloride, are indispensable reagents in modern organic synthesis. Their ability to act as versatile two-carbon building blocks facilitates the construction of a wide range of molecular architectures, from complex peptides and heterocycles to life-saving pharmaceuticals and essential agrochemicals. The chemoselectivity of chloroacetylation reactions, coupled with the reactivity of the resulting chloroacetylated products, provides chemists with a powerful and flexible synthetic tool. As the demand for efficient and sustainable synthetic methodologies continues to grow, the applications of chloroacetyl compounds are poised to expand even further, solidifying their importance in both academic research and industrial manufacturing.
References
- 1. srdrugs.in [srdrugs.in]
- 2. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Diastereoselective Alkylation Using (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral oxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries widely employed in asymmetric synthesis to control the stereochemical outcome of reactions.[1] This application note provides a detailed protocol for the diastereoselective alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. The steric hindrance provided by the benzyl group on the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol in the formation of a new stereocenter. This method is instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and other areas of chemical synthesis.[1]
The overall transformation involves three key steps: acylation of the (S)-4-Benzyl-2-oxazolidinone, diastereoselective alkylation of the resulting N-acyl oxazolidinone, and subsequent removal of the chiral auxiliary to yield the desired chiral carboxylic acid.[2]
Signaling Pathways and Experimental Workflow
The following diagram illustrates the general workflow for the diastereoselective alkylation using an Evans auxiliary.
Caption: General workflow for diastereoselective alkylation.
Experimental Protocols
Materials and Reagents
-
(S)-4-Benzyl-2-oxazolidinone
-
Chloroacetyl chloride
-
Triethylamine (Et3N) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to the solution and stir for 15 minutes.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Diastereoselective Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF and cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30-60 minutes at -78 °C to form the sodium enolate.[3]
-
Add the desired alkyl halide (1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (2.0 eq).[4][5]
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
Data Presentation
The following table summarizes representative data for the diastereoselective alkylation of N-acyloxazolidinones, demonstrating the high yields and diastereoselectivities typically achieved with this methodology.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Allyl Iodide | (S)-4-Benzyl-3-((R)-2-chloropent-4-enoyl)oxazolidin-2-one | ~85% | >98:2 | [2] |
| Benzyl Bromide | (S)-4-Benzyl-3-((R)-2-chloro-3-phenylpropanoyl)oxazolidin-2-one | ~90% | >99:1 | [1] |
| Methyl Iodide | (S)-4-Benzyl-3-((R)-2-chloropropanoyl)oxazolidin-2-one | ~88% | >95:5 | [3] |
| Ethyl Iodide | (S)-4-Benzyl-3-((R)-2-chlorobutanoyl)oxazolidin-2-one | ~87% | >97:3 | [3] |
Note: The yields and diastereomeric ratios are illustrative and can vary depending on the specific substrates and reaction conditions.
Conclusion
The use of this compound as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of α-substituted chiral carboxylic acids. The protocols outlined in this application note offer a reliable foundation for researchers in organic synthesis and drug development to access enantiomerically enriched building blocks for complex molecule synthesis. The high diastereoselectivities, coupled with the efficient removal and recovery of the chiral auxiliary, make this a valuable tool in modern asymmetric synthesis.[6]
References
Application Notes and Protocols: Enolate Formation of N-chloroacetyl Evans Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans chiral auxiliaries, a class of oxazolidinones, are powerful tools in asymmetric synthesis for the stereocontrolled formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the generation of the enolate of an N-chloroacetyl-substituted Evans auxiliary and its subsequent diastereoselective alkylation. The N-chloroacetyl group provides a versatile handle for further synthetic transformations. The protocol is based on established principles of Evans auxiliary chemistry, employing a strong amide base to form a chelated (Z)-enolate, which then reacts with an electrophile with high facial selectivity.[2] This high degree of stereocontrol is achieved due to the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the incoming electrophile to the less hindered face of the enolate.[3]
Data Presentation
The following table summarizes typical quantitative data for the alkylation of N-acyl Evans auxiliary enolates with various electrophiles. While specific data for the N-chloroacetyl derivative is not extensively reported, the values for similar N-acyl auxiliaries provide a reasonable expectation of the yields and diastereoselectivity that can be achieved.
| N-Acyl Group | Base | Electrophile (E+) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl | LDA | Benzyl bromide | THF | -78 to 0 | 92 | >99:1 |
| N-Propionyl | NaN(TMS)₂ | Allyl iodide | THF | -78 | 77 | 98:2 |
| N-Acetyl | LDA | Methyl iodide | THF | -78 | 85-95 | >95:5 |
| N-Chloroacetyl (expected) | LDA or NaN(TMS)₂ | Alkyl Halide | THF | -78 | 70-90 | >95:5 |
Experimental Protocols
This section details the procedures for the acylation of the Evans auxiliary with chloroacetyl chloride and the subsequent diastereoselective alkylation.
Protocol 1: Synthesis of N-Chloroacetyl Evans Auxiliary
Materials:
-
(4S)-4-Benzyl-2-oxazolidinone (or other desired Evans auxiliary)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Chloroacetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the Evans auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The solution may turn pale yellow.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-chloroacetyl Evans auxiliary.
Protocol 2: Diastereoselective Alkylation of N-Chloroacetyl Evans Auxiliary
Materials:
-
N-Chloroacetyl Evans auxiliary
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-chloroacetyl Evans auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 eq) or NaN(TMS)₂ (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Mandatory Visualization
Signaling Pathway for Enolate Formation and Alkylation
Caption: Enolate formation and diastereoselective alkylation workflow.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for alkylation.
References
Application Notes and Protocols for Asymmetric Aldol Reaction with (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3] This methodology employs a chiral auxiliary, (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, to direct the stereochemical course of the reaction, enabling the formation of two contiguous stereocenters with high diastereoselectivity.[1] The predictability and reliability of this reaction have made it a staple in organic synthesis.[2]
The chiral auxiliary, derived from the readily available amino acid (S)-phenylalanine, is temporarily incorporated into the molecule.[4] The steric hindrance provided by the benzyl group on the oxazolidinone ring controls the facial selectivity of the enolate, leading to the preferential formation of one diastereomer.[2] The reaction typically proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model, to furnish the syn-aldol product.[1][2]
While the N-propionyl and N-acetyl derivatives of Evans oxazolidinones are more commonly reported, the N-chloroacetyl derivative serves as a valuable substrate for introducing a functionalized two-carbon unit. The resulting α-chloro-β-hydroxy adduct can be further manipulated, for instance, by nucleophilic displacement of the chloride, to generate more complex molecular architectures.
Reaction Principle and Stereochemical Control
The high diastereoselectivity of the Evans aldol reaction is achieved through a well-ordered transition state. The key steps are:
-
Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered amine base such as diisopropylethylamine (DIPEA). This generates a Z-enolate with high selectivity.[2][5]
-
Chelated Transition State: The boron or titanium atom of the Z-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]
-
Stereodirection by the Auxiliary: The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. To minimize steric repulsion, the aldehyde's substituent (R group) orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to a highly predictable stereochemical outcome.[2]
Representative Data
Specific experimental data for the asymmetric aldol reaction of this compound is not widely available in the literature. However, the following table presents representative data from the well-established reaction of the closely related N-propionyl-(S)-4-benzyloxazolidin-2-one with various aldehydes to illustrate the typical yields and high diastereoselectivity that can be expected.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | (2S,3R)-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 80-95 | >99:1 |
| 2 | Benzaldehyde | (2S,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80-90 | >99:1 |
| 3 | Acrolein | (2S,3R)-3-Hydroxy-2-methylpent-4-enoic acid derivative | 75-85 | >95:5 |
| 4 | n-Octanal | (2S,3R)-3-Hydroxy-2-methyldecanoic acid derivative | 85-95 | >98:2 |
Note: The data presented in this table is representative of Evans aldol reactions with N-propionyl oxazolidinones and is intended to provide an indication of the expected outcomes. Actual yields and diastereoselectivities may vary depending on the specific substrate, reagents, and reaction conditions.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Aldol Reaction
This protocol describes a general method for the boron-mediated asymmetric aldol reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen source
-
Flame-dried glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add diisopropylethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (1.1 eq).
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid, primary alcohol, or other derivatives, and the auxiliary can often be recovered.[6]
A. Hydrolytic Cleavage to the Carboxylic Acid:
-
Dissolve the aldol adduct in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract the desired carboxylic acid product with ethyl acetate or dichloromethane.
B. Reductive Cleavage to the Primary Alcohol:
-
Dissolve the aldol adduct in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for stereoselectivity.
References
Application Notes: Asymmetric Synthesis of Chiral β-Amino Acids via N-Chloroacetyl Oxazolidinone
Introduction
Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their incorporation into peptides can induce stable secondary structures and enhance resistance to enzymatic degradation. One of the robust methods for the asymmetric synthesis of these valuable compounds involves the use of chiral oxazolidinones as auxiliaries. This application note details a highly diastereoselective method for the synthesis of chiral β-amino acids utilizing an N-chloroacetyl oxazolidinone, such as the Evans auxiliary. The key step is a Staudinger [2+2] cycloaddition between a ketene derived from the N-chloroacetyl oxazolidinone and an imine, which proceeds with excellent stereocontrol to form a chiral β-lactam. Subsequent hydrolysis of the β-lactam yields the desired enantiomerically enriched β-amino acid.
This methodology offers a reliable and predictable route to chiral β-amino acids, making it a valuable tool for researchers in organic synthesis and drug discovery. The chiral auxiliary directs the stereochemical outcome of the cycloaddition, and can often be recovered and reused, enhancing the efficiency of the process.
Experimental Workflow and Signaling Pathways
The overall synthetic strategy for the preparation of chiral β-amino acids using an N-chloroacetyl oxazolidinone is depicted in the following workflow diagram. The process begins with the acylation of a chiral oxazolidinone with chloroacetyl chloride to form the key N-chloroacetyl oxazolidinone intermediate. This is followed by a base-induced formation of a ketene, which then undergoes a diastereoselective [2+2] cycloaddition with an imine to yield a chiral β-lactam. The final step involves the hydrolytic cleavage of the chiral auxiliary from the β-lactam to afford the target β-amino acid.
Caption: General workflow for the synthesis of chiral β-amino acids.
Quantitative Data Summary
The diastereoselectivity and yield of the key Staudinger cycloaddition step are critical for the overall efficiency of this synthetic route. The following table summarizes typical results obtained for the reaction between an N-chloroacetyl oxazolidinone and various imines to form the corresponding β-lactams.[1]
| Entry | Imine (R¹-CH=N-R²) | Chiral Auxiliary | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | R¹=Ph, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 95:5 | 85 |
| 2 | R¹=p-MeO-Ph, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 96:4 | 90 |
| 3 | R¹=Furyl, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 97:3 | 80 |
| 4 | R¹=Cyclohexyl, R²=Bn | (S)-4-Phenyl-2-oxazolidinone | 95:5 | 82 |
Experimental Protocols
Protocol 1: Synthesis of N-Chloroacetyl Oxazolidinone
This protocol describes the acylation of a chiral oxazolidinone with chloroacetyl chloride.
Materials:
-
(S)-4-Phenyl-2-oxazolidinone (or other suitable chiral oxazolidinone)
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral oxazolidinone (1.0 eq) and anhydrous dichloromethane (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-chloroacetyl oxazolidinone.
Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition
This protocol details the [2+2] cycloaddition between the N-chloroacetyl oxazolidinone and an imine.[1]
Materials:
-
N-Chloroacetyl oxazolidinone (from Protocol 1)
-
Imine (e.g., N-benzylbenzaldimine)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.0 eq) in anhydrous dichloromethane (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the N-chloroacetyl oxazolidinone (1.05 eq) in anhydrous dichloromethane.
-
To the imine solution, add triethylamine (1.2 eq) dropwise.
-
Slowly add the solution of N-chloroacetyl oxazolidinone to the imine/triethylamine mixture at -78 °C over 30 minutes using a syringe pump.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, the crude product can be purified by flash chromatography to isolate the desired diastereomer of the β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Hydrolysis of the β-Lactam to the Chiral β-Amino Acid
This protocol describes the cleavage of the chiral auxiliary to yield the free β-amino acid.
Materials:
-
Chiral β-lactam (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the β-lactam (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add a solution of lithium hydroxide (2.0 eq) in water to the reaction mixture.
-
Slowly add 30% hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous layer with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
The β-amino acid may precipitate upon acidification or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The final product can be purified by recrystallization or chromatography.
References
Application Notes: Asymmetric Synthesis of β-Lactams Using an Evans Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of β-lactams (azetidin-2-ones) utilizing (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one as a chiral auxiliary. The described methodology is a cornerstone in asymmetric synthesis, enabling the preparation of enantiomerically enriched β-lactam rings, which are key structural motifs in a wide array of medicinally important compounds, including penicillin and cephalosporin antibiotics.
The synthesis involves a three-stage process:
-
Acylation of the commercially available (S)-4-benzyloxazolidin-2-one with chloroacetyl chloride to furnish the key chiral reactant.
-
A diastereoselective [2+2] Staudinger cycloaddition between the N-chloroacetylated oxazolidinone and an imine to construct the β-lactam ring. The chiral auxiliary directs the stereochemical outcome of this reaction.
-
Removal of the chiral auxiliary to yield the target β-lactam and allow for the recovery of the valuable auxiliary.
Data Presentation
The following tables summarize representative quantitative data for the key steps of the synthesis. Note that the data for the Staudinger reaction is based on a closely related system and serves as a representative example.
Table 1: Acylation of (S)-4-Benzyloxazolidin-2-one
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-4-Benzyloxazolidin-2-one | Chloroacetyl Chloride | n-Butyllithium | THF | -78 to 0 | 1 | >95 |
Table 2: Representative Diastereoselective Staudinger Cycloaddition
| Chiral Acylating Agent | Imine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| This compound | N-(4-methoxybenzylidene)aniline | Triethylamine | CH₂Cl₂ | -78 to RT | 12 | 85-95 | >95:5 |
Table 3: Reductive Cleavage of the Chiral Auxiliary
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| β-Lactam Adduct | Lithium Borohydride / H₂O | Diethyl Ether | 0 to RT | 2 | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the acylation of the Evans auxiliary (S)-4-benzyloxazolidin-2-one.
Materials:
-
(S)-4-Benzyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chloroacetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
Chloroacetyl chloride (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Protocol 2: Diastereoselective Synthesis of β-Lactam via Staudinger Cycloaddition
This protocol describes the [2+2] cycloaddition of the N-chloroacetylated oxazolidinone with an imine.
Materials:
-
This compound
-
Imine (e.g., N-(4-methoxybenzylidene)aniline)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the imine (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
A solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise to the stirred imine solution.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to afford the desired β-lactam.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol details the removal of the chiral auxiliary to yield the final β-lactam.[1]
Materials:
-
β-Lactam adduct from Protocol 2
-
Anhydrous Diethyl Ether
-
Water
-
Lithium Borohydride (LiBH₄) in THF
-
1M aqueous Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
The β-lactam adduct (1.0 eq) is dissolved in anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.
-
Water (1.1 eq) is added, and the mixture is cooled to 0 °C in an ice bath.
-
A solution of lithium borohydride in THF (1.1 eq) is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with 1M aqueous NaOH, and the mixture is stirred until the layers are clear.
-
The mixture is poured into a separatory funnel with additional ether and water.
-
The ether layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product can be purified by flash chromatography to isolate the N-unsubstituted β-lactam and recover the chiral auxiliary.
Visualizations
Caption: Overall experimental workflow for the synthesis of β-lactams.
Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.
Caption: Logical relationship of the asymmetric synthesis strategy.
References
Application Notes: (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one is a versatile chiral auxiliary employed in asymmetric synthesis to establish stereocenters with a high degree of control. As a member of the Evans oxazolidinone family of chiral auxiliaries, it provides a reliable method for the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of complex natural products and pharmaceutical agents. The chloroacetyl group offers a unique handle for further synthetic manipulations, expanding its utility beyond that of simple acyl derivatives.
This document provides an overview of its application in key asymmetric reactions, detailed experimental protocols, and quantitative data for representative transformations.
Principle of Stereocontrol
The stereochemical outcome of reactions employing this compound is directed by the bulky benzyl group at the C4 position of the oxazolidinone ring. Upon enolization of the N-acyl group, the benzyl substituent effectively shields one face of the enolate. This steric hindrance dictates the trajectory of the incoming electrophile, leading to a highly diastereoselective reaction. For instance, in aldol reactions, the formation of a six-membered, chair-like transition state, known as the Zimmerman-Traxler model, predicts the formation of the syn-aldol product with high fidelity.
Key Applications in Synthesis
The primary applications of this compound in the synthesis of chiral building blocks for natural products are centered around two main transformations:
-
Asymmetric Aldol Reactions: The enolate of this compound reacts with aldehydes to furnish β-hydroxy carbonyl compounds with two new contiguous stereocenters. The resulting syn-adducts are valuable intermediates in polyketide synthesis.
-
Asymmetric Alkylation: The enolate can also be alkylated with various electrophiles to introduce a new stereocenter α to the carbonyl group. The chloroacetyl moiety itself can be a site for subsequent nucleophilic displacement, although the primary use is the stereoselective formation of the C-C bond at the α-carbon.
Following these stereoselective transformations, the chiral auxiliary can be readily cleaved under mild conditions to reveal the desired carboxylic acid, alcohol, or other functional groups, and the valuable (S)-4-benzyloxazolidin-2-one can be recovered and recycled.
Quantitative Data Summary
The following tables summarize representative quantitative data for the key steps involved in the application of this compound and its analogs in asymmetric synthesis.
Table 1: N-Acylation of (S)-4-Benzyloxazolidin-2-one
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chloroacetyl chloride | n-BuLi | THF | -78 to 0 | 1.5 | >95 |
| Propionyl chloride | n-BuLi | THF | -78 to 0 | 1.5 | 98 |
| Acetyl chloride | n-BuLi | THF | -78 to 0 | 1.5 | 97 |
Table 2: Asymmetric Aldol Reactions with N-Acyl-(S)-4-benzyloxazolidin-2-ones
| N-Acyl Group | Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | Bu₂BOTf | DIPEA | >99:1 | 95 |
| Propionyl | Benzaldehyde | Bu₂BOTf | DIPEA | >99:1 | 94 |
| Acetyl | Isobutyraldehyde | TiCl₄ | DIPEA | 94:6 | 85 |
Table 3: Asymmetric Alkylation of N-Acyl-(S)-4-benzyloxazolidin-2-ones
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio | Yield (%) |
| Propionyl | Benzyl bromide | LDA | >99:1 | 92 |
| Propionyl | Allyl iodide | NaHMDS | 98:2 | 88 |
| Phenylacetyl | t-Butyl bromide | ZrCl₄/Et₃N | >95:5 | 85 |
Table 4: Cleavage of the Chiral Auxiliary
| Product Functional Group | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O | 0 | 85-95 |
| Primary Alcohol | LiBH₄ | Et₂O/H₂O | 0 | 80-90 |
| Methyl Ester | MeONa | MeOH | 0 to RT | 85-95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the acylation of (S)-4-benzyloxazolidin-2-one with chloroacetyl chloride.
Materials:
-
(S)-4-Benzyloxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chloroacetyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyloxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and continue stirring for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Protocol 2: Asymmetric Aldol Reaction
This protocol details a representative boron-mediated asymmetric aldol reaction.
Materials:
-
This compound (or other N-acyl derivative)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
pH 7 phosphate buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid
This protocol describes the hydrolytic cleavage of the N-acyl group to yield a chiral carboxylic acid.
Materials:
-
N-acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the product.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the N-acylation of (S)-4-benzyloxazolidin-2-one.
Caption: Workflow for the asymmetric aldol reaction.
Caption: Workflow for the cleavage of the chiral auxiliary.
Application Notes: Selective Cleavage of the N-Chloroacetyl Protecting Group
The N-chloroacetyl group is a valuable amine-protecting group in organic synthesis, particularly in the fields of peptide and carbohydrate chemistry.[1][2] Its utility stems from its stability under various reaction conditions, including the acidic and basic treatments used for the removal of other common protecting groups like Boc and Fmoc, respectively.[2][3] This orthogonality allows for the selective deprotection of the N-chloroacetyl group without affecting other protected functional groups within a complex molecule.[1]
A primary application of the N-chloroacetyl group is in the synthesis of cyclic peptides.[2][4] By introducing the group at the N-terminus, it can react with a nucleophilic side chain, such as the thiol of a cysteine residue, to form a stable thioether bond, resulting in a "head-to-side-chain" cyclized peptide.[2][4] This intramolecular cyclization is often performed on-resin before the final cleavage and deprotection of other side-chain protecting groups.[2]
Cleavage of the N-chloroacetyl group is typically achieved through nucleophilic displacement of the chloride, followed by an intramolecular reaction that liberates the free amine. A variety of reagents have been developed for this purpose, offering researchers a choice based on substrate compatibility and desired reaction conditions. The most common and widely used reagent is thiourea, which is effective and selective.[1][5] Other reagents include hydrazine dithiocarbonate, diazabicyclo[2.2.2]octane (DABCO), tetra-n-butylammonium fluoride (TBAF), and various pyridine-2-thione derivatives.[5][6][7]
Comparative Data on Cleavage Reagents
The selection of a cleavage reagent depends on the substrate and the presence of other functional groups. The following table summarizes reaction conditions and reported yields for various methods.
| Reagent | Substrate Type | Solvent(s) | Temperature | Time | Yield (%) |
| Thiourea | Carbohydrate | Dioxane/Water | 100°C | 18 h | 84 |
| Thiourea | Carbohydrate | Not Specified | Not Specified | Not Specified | 85 |
| Thiourea | Carbohydrate | Not Specified | Not Specified | Not Specified | 97 |
| DABCO | Carbohydrate | Ethanol | Reflux | 1 h | ~100 |
| TBAF | Carbohydrate | THF | Room Temp. | Not Specified | >90 |
| 3-Nitropyridine-2-thione | Dipeptide | Aq. NaHCO₃ then TFA | Not Specified | Not Specified | Good |
| Hydrazine Dithiocarbonate | General | Not Specified | Not Specified | Fast | Clean |
Experimental Protocols
Protocol 1: Cleavage of N-Chloroacetyl Group using Thiourea
This protocol describes a common method for removing the N-chloroacetyl group from a protected amine, particularly in the context of carbohydrate chemistry.[8] The reaction proceeds via nucleophilic attack by thiourea, leading to the formation of a pseudothiouronium salt, which then undergoes intramolecular cyclization to release the deprotected amine.[1][5]
Materials and Reagents:
-
N-chloroacetylated substrate
-
Thiourea
-
Ethanol (EtOH)
-
Pyridine (Pyr)
-
Acetic Anhydride (Ac₂O)
-
Solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-chloroacetylated substrate (1 equivalent) in a mixture of ethanol and pyridine.
-
Add thiourea (typically 5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can be lengthy, often requiring several hours.[5]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Add acetic anhydride to the mixture and stir for several hours at room temperature to acetylate the newly freed amine. This step is for characterization and may be omitted depending on the subsequent steps.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
Work-up and Purification:
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure deprotected product.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is flammable and toxic; handle with care.
-
Chloroacetyl derivatives are lachrymators and alkylating agents; avoid inhalation and skin contact.
Protocol 2: Cleavage of N-Chloroacetyl Group using DABCO
This protocol details a highly selective and rapid method for the cleavage of the chloroacetyl group using the sterically hindered tertiary amine, diazabicyclo[2.2.2]octane (DABCO).[5] This method is particularly useful for substrates containing other base-sensitive ester groups, such as acetyl or benzoyl, which remain intact.[5]
Materials and Reagents:
-
N-chloroacetylated substrate
-
Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol (or other suitable alcohol)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-chloroacetylated substrate (1 equivalent) in ethanol.
-
Add DABCO (typically 2-3 equivalents) to the solution.
-
Heat the mixture to reflux. The reaction is generally fast and can be complete within 1-2 hours.[5]
-
Monitor the reaction progress by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the deprotected compound.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
DABCO is a skin and eye irritant. Handle with care.
-
Ensure the reflux apparatus is set up correctly to avoid solvent loss and potential fire hazards.
Visualizations
Caption: General workflow for the deprotection of an N-chloroacetyl group.
Caption: Mechanism of N-chloroacetyl cleavage using thiourea.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. N-quaternary compounds. Part XXIX. Selective removal of the N-chloroacetyl group in peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the Carbohydrate Moiety of Glycoproteins from the Parasite Echinococcus granulosus and Their Antigenicity against Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Cleavage of the Oxazolidinone Auxiliary to a Primary Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chiral oxazolidinone auxiliaries, pioneered by David A. Evans, represents a cornerstone of modern asymmetric synthesis. These auxiliaries allow for highly diastereoselective transformations, including alkylations, aldol reactions, and conjugate additions. A critical step in this methodology is the subsequent removal, or cleavage, of the auxiliary to unveil the desired chiral product. Reductive cleavage is a key transformation that converts the N-acyl oxazolidinone into a valuable chiral primary alcohol, while also allowing for the recovery and recycling of the auxiliary. This document provides detailed protocols and comparative data for the reductive cleavage of oxazolidinone auxiliaries.
Overview of Reductive Cleavage Methods
The conversion of an N-acyl oxazolidinone to a primary alcohol is typically achieved using hydride-based reducing agents. The choice of reagent is crucial and depends on the substrate's steric hindrance and the presence of other functional groups. The most common reagents for this transformation are Lithium Borohydride (LiBH₄), Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄).
-
Lithium Borohydride (LiBH₄) is a versatile and frequently used reagent for this purpose. It is generally effective for a wide range of substrates. An improved procedure involving the addition of one equivalent of water has been shown to be particularly effective for sterically hindered N-acyloxazolidinones, minimizing ring-opened byproducts.[1][2]
-
Lithium Aluminum Hydride (LiAlH₄) is a more powerful reducing agent than LiBH₄ and is also highly effective for the reductive cleavage of oxazolidinone auxiliaries.[3][4] Its high reactivity, however, necessitates careful handling and anhydrous reaction conditions.
-
Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent. While generally less reactive towards esters and amides, it can be employed for the reduction of N-acyloxazolidinones, often in the presence of additives or in alcoholic solvents.
Data Presentation: Comparison of Reductive Cleavage Conditions
The following table summarizes various conditions for the reductive cleavage of N-acyl oxazolidinones to primary alcohols, providing a comparative overview to guide the selection of an optimal strategy.
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| LiBH₄ | THF | 0 - 25 | 2 - 6 hours | 80 - 95 | A common and reliable method.[3] |
| LiBH₄, H₂O (1 equiv.) | Diethyl ether | 0 to rt | 0.5 - 2 hours | 85 - 98 | Highly effective for sterically hindered substrates, reducing byproducts.[1][2] |
| LiAlH₄ | THF | 0 - 65 | 1 - 4 hours | 85 - 98 | A powerful reducing agent; requires anhydrous conditions.[3][4] |
| NaBH₄ | Methanol | 0 | 30 minutes | ~90 | A milder alternative, suitable for certain substrates.[5] |
| L-Selectride® | THF | -78 | 15 minutes | 73 | Used for conjugate reduction of α,β-unsaturated N-acyloxazolidinones.[6] |
Experimental Workflow
The general workflow for the reductive cleavage of an oxazolidinone auxiliary to a primary alcohol involves the setup of the reaction under an inert atmosphere, addition of the reducing agent, quenching of the reaction, and subsequent work-up and purification.
Caption: General workflow for the reductive cleavage of an N-acyl oxazolidinone.
Experimental Protocols
Protocol 1: Reductive Cleavage using Lithium Borohydride (General Procedure)
This protocol is a widely applicable method for the reductive cleavage of N-acyl oxazolidinones.
Materials:
-
N-acyl oxazolidinone substrate
-
Lithium Borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography to yield the primary alcohol and recover the chiral auxiliary.
Protocol 2: Improved Reductive Cleavage for Sterically Hindered Substrates using LiBH₄/H₂O
This modified procedure is particularly effective for substrates with significant steric bulk near the N-acyl oxazolidinone moiety.[1][2]
Materials:
-
Sterically hindered N-acyl oxazolidinone substrate
-
Lithium Borohydride (LiBH₄) solution in THF (e.g., 2.0 M)
-
Anhydrous diethyl ether
-
Deionized water
-
1 M aqueous Sodium Hydroxide (NaOH)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Stir the N-acyl oxazolidinone (1.0 mmol) in dry diethyl ether (20 mL) under an argon atmosphere.
-
Add water (1.1 mmol, 20 µL) and cool the mixture to 0 °C in an ice bath.
-
Add a 2.0 M solution of LiBH₄ in THF (1.1 mmol, 0.55 mL) dropwise. This will cause immediate clouding and hydrogen evolution.
-
Warm the mixture to room temperature and stir for 0.5 - 2 hours, monitoring the reaction by TLC.
-
Quench the reaction with 1 M aqueous NaOH and stir the mixture until both layers are clear.
-
Pour the mixture into a separatory funnel with diethyl ether and water.
-
Separate the layers and wash the ether layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the primary alcohol and the recovered chiral auxiliary.
Protocol 3: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)
This protocol utilizes the powerful reducing agent LiAlH₄ and requires strict anhydrous conditions.
Materials:
-
N-acyl oxazolidinone substrate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature and stirred for 1-4 hours until completion (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with ethyl acetate or THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Recovery of the Chiral Auxiliary
A significant advantage of this methodology is the ability to recover and reuse the chiral auxiliary. In the protocols described above, the liberated oxazolidinone auxiliary can be isolated from the reaction mixture, typically during the aqueous work-up or by chromatographic separation from the primary alcohol product.
Conclusion
The reductive cleavage of N-acyl oxazolidinones is a reliable and high-yielding method to produce enantiomerically enriched primary alcohols. The choice of the reducing agent and reaction conditions can be tailored to the specific substrate to maximize the yield and purity of the desired product. The protocols provided herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
- 1. Improved Procedure for the Reduction of N-Acyloxazolidinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transesterification of the N-acyl Group with Sodium Methoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transesterification is a crucial organic reaction that involves the transformation of one ester into another through the exchange of the alkoxy group. While the transesterification of carboxylic acid esters is a widely utilized and well-documented process, particularly in the synthesis of biofuels and polymers, the analogous reaction involving the N-acyl group (an amide) is a more challenging transformation. Amide bonds are significantly more stable and less susceptible to nucleophilic attack than ester bonds due to the resonance stabilization involving the nitrogen lone pair. Consequently, the conversion of an N-acyl group to an ester, for instance, via methanolysis using sodium methoxide, requires more forcing conditions.
This document provides a detailed overview of the principles of sodium methoxide-catalyzed transesterification, drawing parallels from the more common ester-to-ester conversion, and presents a generalized protocol for the more challenging transesterification of N-acyl groups. The information herein is intended to serve as a foundational guide for researchers in organic synthesis, medicinal chemistry, and drug development for applications such as prodrug synthesis, peptide modification, and protecting group strategies.
Reaction Mechanism
The transesterification of an N-acyl group with sodium methoxide in methanol proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the N-acyl compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion as a leaving group to yield the methyl ester. Due to the poor leaving group ability of the amide anion, this step is generally the rate-determining step and often requires elevated temperatures.
Applications in Research and Drug Development
The ability to convert an N-acyl group to an ester can be valuable in several areas:
-
Protecting Group Chemistry: The N-acyl group is a common protecting group for amines. A mild and efficient method for its removal or transformation is highly desirable.
-
Prodrug Synthesis: Conversion of a bioactive amide into a more lipophilic ester can be a strategy to improve drug delivery and pharmacokinetics. The ester can then be hydrolyzed in vivo to release the active amide drug.
-
Peptide and Protein Modification: Selective modification of amide bonds in peptides and proteins is a key tool in chemical biology to probe protein function and create novel bioconjugates.
-
Metabolic Studies: Introducing an ester linkage in place of an amide can alter the metabolic stability of a drug candidate, providing insights into its metabolic pathways.
Experimental Protocols
Note: The following protocols are generalized and may require optimization based on the specific substrate and desired outcome. The transesterification of amides is significantly more challenging than that of esters and may require harsher conditions (higher temperatures, longer reaction times, and higher catalyst loading).
Protocol 1: General Procedure for the Methanolysis of an N-Acyl Compound
This protocol describes a general method for the conversion of an N-acyl compound to its corresponding methyl ester using sodium methoxide.
Materials:
-
N-acyl substrate
-
Anhydrous methanol
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl substrate.
-
Dissolve the substrate in a minimal amount of anhydrous methanol and/or a co-solvent like toluene.
-
Add sodium methoxide (typically 0.1 to 1.5 equivalents). The addition can be done portion-wise if the reaction is exothermic.
-
Heat the reaction mixture to reflux (typically 65-100°C, depending on the solvent) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Quantitative Data
The efficiency of the transesterification of N-acyl groups is highly substrate-dependent. The following table provides a hypothetical comparison of reaction parameters for the methanolysis of a typical ester versus an amide, highlighting the more demanding conditions required for the latter. Actual conditions must be determined empirically.
| Parameter | Transesterification of a Methyl Ester | Methanolysis of an N-Acyl Amide (Estimated) |
| Substrate | Generic Carboxylic Ester | Generic N-Acyl Amide |
| Catalyst | Sodium Methoxide | Sodium Methoxide |
| Catalyst Loading | 0.05 - 0.2 equivalents | 0.5 - 2.0 equivalents |
| Solvent | Methanol | Methanol, Toluene, or DMF |
| Temperature | 25 - 65 °C | 65 - 120 °C |
| Reaction Time | 1 - 6 hours | 12 - 48 hours |
| Typical Yield | > 90% | Highly variable (10 - 80%) |
Safety Precautions
-
Sodium methoxide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions involving sodium methoxide can be exothermic. Ensure proper temperature control.
-
Anhydrous solvents are crucial for the success of the reaction, as water can consume the catalyst and lead to hydrolysis byproducts.
-
Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Conclusion
The transesterification of an N-acyl group with sodium methoxide is a chemically challenging but potentially valuable transformation in organic synthesis and drug development. While not as straightforward as the analogous reaction with esters, a fundamental understanding of the nucleophilic acyl substitution mechanism allows for the rational design of experimental conditions. The protocols and data presented in these application notes serve as a starting point for researchers to explore this reaction for their specific applications, with the understanding that significant optimization may be required to achieve desired outcomes.
Troubleshooting & Optimization
Improving diastereoselectivity in alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective alkylation of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. Our aim is to help you optimize your reaction conditions to achieve high diastereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low diastereoselectivity in my alkylation reaction?
A1: Low diastereoselectivity is a common issue that can often be traced back to several key experimental parameters. The stereochemical outcome of this reaction is highly dependent on the formation of a rigid, chelated (Z)-enolate, which then directs the incoming electrophile to the less sterically hindered face.
-
Incomplete or Incorrect Enolate Formation: The use of a sufficiently strong, non-nucleophilic base is crucial for the complete and rapid deprotonation to form the desired (Z)-enolate. Incomplete enolization can lead to a mixture of enolate geometries, resulting in poor diastereoselectivity.
-
Solution: Employ strong bases such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly titrated.
-
-
Reaction Temperature: The stability of the chelated enolate intermediate is highly temperature-dependent.
-
Solution: Maintain a reaction temperature of -78 °C (typically a dry ice/acetone bath) during both the deprotonation and alkylation steps. Allowing the temperature to rise can cause enolate equilibration, leading to a decrease in the diastereomeric ratio.
-
-
Presence of Water: The enolate is highly sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Solvent Choice: The solvent plays a critical role in the structure and reactivity of the enolate.
-
Solution: Tetrahydrofuran (THF) is the most commonly used and recommended solvent as it effectively solvates the metal cation in the chelated transition state.
-
Q2: My reaction is sluggish or incomplete. What could be the cause?
A2: Incomplete reactions can be due to several factors, including the reactivity of the electrophile and the stability of the enolate.
-
Less Reactive Electrophile: The nature of the alkylating agent significantly impacts the reaction rate.
-
Solution: Highly reactive electrophiles, such as benzylic and allylic halides, are ideal for achieving high yields and selectivities. For less reactive electrophiles, consider using a more reactive leaving group (e.g., triflate instead of a halide) or exploring the use of Lewis acids to activate the electrophile. However, be aware that changes in conditions can also affect diastereoselectivity.
-
-
Enolate Decomposition: The enolate can be unstable, especially if the temperature is not rigorously controlled.
-
Solution: Ensure the reaction is maintained at -78 °C. Additionally, some studies have shown that in certain cases, THF can lead to side reactions like deacylation; in such instances, a solvent system like TMEDA/toluene might offer better results.
-
Q3: I am observing the formation of byproducts. How can I minimize them?
A3: Side reactions can compete with the desired alkylation, reducing the yield of the target diastereomer.
-
Deacylation: The N-acyl group can be cleaved under certain conditions.
-
Solution: As mentioned, the choice of solvent can be critical. If deacylation is a suspected issue in THF, consider alternative solvent systems.
-
-
Polyalkylation: While less common for this specific substrate, it is a potential side reaction in alkylations.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl group on the oxazolidinone auxiliary?
A1: The benzyl group at the C4 position of the oxazolidinone ring provides the necessary steric hindrance to direct the approach of the electrophile. Once the (Z)-enolate is formed and chelated to the metal cation, the benzyl group effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite, less hindered face, thus leading to a high degree of diastereoselectivity.
Q2: Which base is better for this reaction, LDA or NaHMDS?
A2: Both LDA and NaHMDS are effective for this transformation. However, the choice of the metal counterion (Li⁺ vs. Na⁺) can influence the aggregation state and reactivity of the enolate, which in turn can affect diastereoselectivity. For many N-acyloxazolidinone alkylations, NaHMDS at -78 °C provides excellent results. It is advisable to screen both bases if optimal conditions for a specific substrate are being sought.
Q3: Can I use a different solvent than THF?
A3: While THF is the most common solvent, other ethereal solvents or non-polar solvents in combination with chelating agents like TMEDA have been used. The choice of solvent can impact enolate structure and reactivity, and therefore, diastereoselectivity. It is recommended to start with THF and only explore other options if issues like side reactions or low selectivity are observed.
Q4: How can I determine the diastereomeric ratio of my product?
A4: The diastereomeric ratio (d.r.) can be determined by analyzing the crude reaction mixture using ¹H NMR spectroscopy. The signals for the protons on the newly formed stereocenter or adjacent to it will appear at different chemical shifts for each diastereomer, allowing for integration and calculation of their ratio. Chiral High-Performance Liquid Chromatography (HPLC) can also be used for more precise determination.
Data Presentation
The following tables summarize the effect of different reaction parameters on the diastereoselectivity of the alkylation of N-acyloxazolidinones, based on literature data for analogous systems.
Table 1: Effect of Base and Temperature on Diastereoselectivity
| Entry | Auxiliary Substituent | Electrophile (E+) | Base | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | i-Pr | CH₃I | NaHMDS | -78 | 91:9 |
| 2 | i-Pr | PhCH₂Br | LDA | 0 | 99:1 |
| 3 | Ph | CH₃I | NaHMDS | -78 | 93:7 |
| 4 | Ph | PhCH₂Br | LDA | 0 | 98:2 |
Table 2: Effect of Solvent on Diastereoselectivity
| Entry | Substrate | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | N-propionyl oxazolidinone | NaHMDS | THF | -78 | >95:5 |
| 2 | N-propionyl oxazolidinone | NaHMDS | Toluene/TMEDA | -20 | 92:8 |
| 3 | N-phenylacetyl oxazolidinone | Et₃N/ZrCl₄ | CH₂Cl₂ | rt | 20:1 |
| 4 | N-phenylacetyl oxazolidinone | Et₃N/ZrCl₄ | CHCl₃ | rt | 50:1 |
Experimental Protocols
Detailed Protocol for the Alkylation of this compound
This protocol is a general guideline and may require optimization for specific electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS) (e.g., 1.0 M solution in THF)
-
Alkylating agent (e.g., an alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (1.05 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: To the cold enolate solution, add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time will vary depending on the electrophile (typically 1-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.
Visualizations
Caption: Logical workflow of factors affecting diastereoselectivity.
Technical Support Center: Chiral Auxiliary Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the cleavage of chiral auxiliaries.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the removal of chiral auxiliaries and provides systematic solutions to maintain the stereochemical integrity of your product.
Problem 1: Significant racemization detected in the final product after auxiliary cleavage.
| Potential Cause | Recommended Solution | Key Considerations & Best Practices |
| Harsh Reaction Conditions (Temperature) | Conduct the cleavage at lower temperatures. For many reactions, -78 °C is optimal to minimize the rate of enolate intermediate racemization.[1] | A careful optimization of temperature and reaction time is necessary, as higher temperatures, while potentially increasing reaction rate, also increase the risk of racemization.[1] |
| Inappropriate Base or Acid | Use weaker, non-nucleophilic bases if a base is required. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration.[2] For peptide couplings prone to racemization, consider switching to a weaker base like sym-collidine.[2] | Strong bases can increase the rate of racemization by promoting enolization.[2][3] |
| Unfavorable Solvent Choice | Aprotic solvents like tetrahydrofuran (THF) are commonly used and can influence the stability and reactivity of the enolate.[1] In some cases, adding DMSO can help disrupt aggregation that may contribute to side reactions.[2] | The choice of solvent can significantly impact the extent of racemization.[2] |
| Non-neutral Workup Conditions | Employ neutral or buffered aqueous solutions (e.g., saturated ammonium chloride) for the workup to prevent acid or base-catalyzed enolization.[1] | Acidic or basic workup conditions can induce racemization.[1] |
| Racemization during Purification | Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography. Alternatively, consider other purification methods like crystallization.[1] | Silica gel can be acidic and cause racemization of sensitive compounds. |
| Electron-Withdrawing Groups | Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to racemization.[2] Consider a protecting group strategy to temporarily modify the electronic properties of the substituent.[2] | This increased acidity facilitates abstraction of the α-proton and subsequent loss of stereochemistry.[2] |
Problem 2: Low or incomplete conversion during auxiliary cleavage.
| Potential Cause | Recommended Solution | Key Considerations & Best Practices |
| Steric Hindrance | A higher reaction temperature may be required, but this increases the risk of racemization. A careful optimization of temperature and reaction time is necessary. Consider using a more reactive electrophile if possible.[1] | The bulky nature of some chiral auxiliaries can impede the reaction.[4] |
| Inefficient Reagent | Ensure the correct stoichiometry of the cleavage reagent is used. For instance, in basic hydrolysis of (-)-menthyloxyacetyl esters, 2.0-5.0 equivalents of LiOH·H₂O are recommended.[4] For reductive cleavage, 1.5-2.0 equivalents of LiAlH₄ can be used.[4] | Insufficient reagent will lead to an incomplete reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of racemization during auxiliary cleavage?
A1: Racemization during auxiliary cleavage often proceeds through the formation of a planar, achiral intermediate, such as an enolate or a carbocation.[3][5] For carbonyl compounds, a base can abstract the acidic α-proton, forming a planar enolate. Subsequent protonation can occur from either face with equal probability, leading to a racemic mixture.[3] Similarly, reactions proceeding through a planar carbocation intermediate can be attacked by a nucleophile from either side, resulting in racemization.[5]
Q2: How can I choose the best cleavage method for my specific chiral auxiliary?
A2: The choice of cleavage method depends on the type of chiral auxiliary and the nature of the linkage to your substrate (e.g., amide, ester).[4][6] For example, Evans oxazolidinone auxiliaries are commonly cleaved hydrolytically with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[7][8] For auxiliaries attached via an ester linkage, basic hydrolysis (saponification) or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) are common methods.[4]
Q3: Are there any specific auxiliaries that are known to be particularly prone to racemization during cleavage?
A3: While the cleavage conditions are the primary factor, compounds with α-substituents that are electron-withdrawing can be more susceptible to racemization because they increase the acidity of the α-proton.[2] Additionally, amino acids like histidine and cysteine are known to be particularly prone to racemization during peptide coupling reactions.[2][9]
Q4: How can I accurately determine the enantiomeric excess (ee) of my product after cleavage?
A4: The most common method for determining the enantiomeric excess is through chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[2][7] You will need to use a chiral stationary phase that can resolve the two enantiomers. A racemic standard of your product is typically run first to determine the retention times of both enantiomers.[2]
Q5: What are some common racemization suppressants I can add to my reaction?
A5: In the context of peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and OxymaPure are commonly used to suppress racemization during coupling reactions, which is a related process to auxiliary cleavage in terms of preserving stereochemistry.[2]
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of (-)-Menthyloxyacetyl Esters [4]
This method is suitable for substrates that are stable under basic conditions.
-
Dissolution: Dissolve the (-)-menthyloxyacetyl ester substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of ~2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product by flash column chromatography.
Protocol 2: Reductive Cleavage of (-)-Menthyloxyacetyl Esters with LiAlH₄ [4]
-
Dissolution: Dissolve the (-)-menthyloxyacetyl ester substrate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) in the same solvent.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.
-
Work-up (Fieser work-up):
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and carefully add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously until a white precipitate forms.
-
Add anhydrous Na₂SO₄ and stir for another 15 minutes.
-
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC [2]
This is a general guideline; specific parameters will need to be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: A mixture of solvents (e.g., hexane/isopropanol) optimized for the separation of your enantiomers.
-
Flow rate: 0.5 - 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detector: UV detector set to a wavelength where your compound absorbs.
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject your sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Visualizations
Caption: Mechanism of racemization via an achiral intermediate.
Caption: Workflow for troubleshooting racemization during auxiliary cleavage.
Caption: Factors contributing to racemization and corresponding prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
Optimization of enolate formation temperature for N-chloroacetyl oxazolidinone
Welcome to the technical support center for the optimization of enolate formation from N-chloroacetyl oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on this critical reaction. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enolate formation and subsequent reaction of N-chloroacetyl oxazolidinone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | Incomplete Deprotonation: The base may be insufficient or degraded. The reaction temperature might be too low for the chosen base to be effective. | - Use a freshly titrated or new bottle of strong, non-nucleophilic base (e.g., LDA, NaHMDS).- Ensure you are using at least 1.05-1.1 equivalents of base.- While -78 °C is standard, for some bases like LDA, a slightly higher temperature (e.g., -60 °C) for a short period might improve deprotonation, but this risks lowering selectivity. |
| Enolate Decomposition: N-haloacetyl imide enolates can be unstable at higher temperatures. Warming the reaction mixture prematurely can lead to decomposition. | - Maintain a constant low temperature (≤ -78 °C) throughout the enolate formation and subsequent electrophilic addition.[1][2][3] - Use a cryostat or a well-insulated dry ice/acetone bath. | |
| Side Reaction with Chloro-group: The enolate could potentially react with the chloro-substituent of another molecule, leading to oligomerization. | - Maintain high dilution to disfavor intermolecular reactions.- Add the electrophile as quickly as possible after enolate formation is complete. | |
| 2. Poor Diastereoselectivity | Incorrect Enolate Geometry: The desired kinetic (Z)-enolate provides high diastereoselectivity. Formation of the thermodynamic (E)-enolate or a mixture will erode this selectivity. | - Strict temperature control is critical. Use -78 °C for enolate formation to ensure kinetic control.[1][2][3]- Use a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to favor the kinetic product.[2] |
| Enolate Equilibration: Allowing the reaction to stir for too long at a slightly elevated temperature, or warming up before the electrophile has fully reacted, can cause the kinetic enolate to equilibrate to the thermodynamic enolate. | - Add the electrophile at -78 °C as soon as enolate formation is complete (typically 30-60 minutes).- Do not let the reaction mixture warm up until the reaction is quenched. | |
| Premature Quenching: Adding the quenching solution before the reaction with the electrophile is complete. | - Monitor the reaction by TLC to confirm the consumption of the starting material before quenching. | |
| 3. Formation of Multiple Byproducts | Reaction with Solvent: Strong bases like LDA can react with ethereal solvents like THF if left for extended periods at temperatures above -20 °C. | - Keep the reaction time to a minimum and maintain the recommended low temperature. |
| Aldol Self-Condensation: If the target reaction is an alkylation but trace aldehydes are present, self-condensation can occur. | - Ensure all reagents and solvents are pure and that the electrophile is free of carbonyl impurities. | |
| Racemization: Abstraction of the proton at the chiral center of the oxazolidinone auxiliary. | - This is generally rare under standard enolization conditions but can be promoted by excessively strong bases or high temperatures. Use of non-nucleophilic, hindered bases at low temperatures is key to prevention.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for forming the kinetic enolate of N-chloroacetyl oxazolidinone?
A1: The optimal temperature for generating the kinetic (Z)-enolate is typically -78 °C .[1][2][3] This low temperature is crucial to ensure that the deprotonation is irreversible and rapid, preventing equilibration to the more stable but less selective thermodynamic enolate. Maintaining this temperature throughout the base addition and subsequent reaction with an electrophile is critical for achieving high diastereoselectivity.
Q2: Which base should I use for enolate formation, and does the counterion matter?
A2: Strong, sterically hindered, non-nucleophilic bases are required. The most common choices are Lithium Diisopropylamide (LDA) and Sodium or Lithium Hexamethyldisilazide (NaHMDS or LiHMDS).
-
LDA: Reliably forms the kinetic enolate at -78 °C.
-
NaHMDS: Also forms the kinetic enolate effectively at -78 °C. Sodium enolates are often more reactive than their lithium counterparts, which can be advantageous for reactions with less reactive electrophiles.[2]
-
Titanium and Boron Enolates: For aldol additions, titanium (using TiCl₄ and a tertiary amine base) or boron (using Bu₂BOTf and a tertiary amine base) enolates are used. These also require low temperatures (typically -78 °C to 0 °C) for formation and reaction.[5][6]
The counterion (Li⁺, Na⁺, Bu₂B⁺, TiCl₃⁺) plays a significant role in the stereochemical outcome by chelating to the carbonyl oxygens of the oxazolidinone, creating a rigid structure that directs the approach of the electrophile.
Q3: How long should I stir the reaction after adding the base?
A3: After the dropwise addition of the base at -78 °C, the enolate formation is generally complete within 30 to 60 minutes . You can then proceed with the addition of your electrophile at the same low temperature.
Q4: My reaction is very slow at -78 °C. Can I warm it up?
A4: It is strongly advised to keep the reaction at -78 °C until the electrophile has been added and has had sufficient time to react (typically 2-4 hours).[1] Warming the solution containing the enolate before the electrophile has reacted can lead to significantly reduced diastereoselectivity or decomposition. If the reaction with the electrophile is sluggish, it is preferable to allow it to stir for a longer period at -78 °C or to very cautiously and slightly raise the temperature (e.g., to -60 °C or -40 °C), while being aware of the potential negative impact on selectivity.
Q5: What is the best way to quench the reaction?
A5: The reaction should be quenched at low temperature (e.g., -78 °C) by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) .[1] This proton source is mild enough to neutralize the remaining base and enolate without causing significant epimerization or other side reactions.
Experimental Protocols
General Protocol for Kinetic Enolate Formation and Alkylation
This protocol provides a general method for the diastereoselective alkylation of N-chloroacetyl oxazolidinone.
-
Preparation: Add the N-chloroacetyl oxazolidinone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a positive pressure of nitrogen.
-
Base Addition: Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Enolate Formation: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.2 eq.), either neat or as a pre-cooled solution in THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in optimizing the enolate formation temperature.
Caption: Workflow for optimizing enolate formation and reaction.
References
Purification of diastereomers of acylated Evans auxiliaries
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of diastereomers of acylated Evans auxiliaries.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of diastereomers of acylated Evans auxiliaries.
| Issue | Possible Cause | Recommended Solution |
| Poor Separation of Diastereomers by Column Chromatography | Insufficient resolution on silica gel. | Optimize the solvent system. A less polar solvent system may improve separation. Consider using a different stationary phase, such as reverse-phase C18 silica, which can offer different selectivity for diastereomers.[1] |
| Co-elution of diastereomers. | If baseline separation is not achieved, consider recrystallization as an alternative or subsequent purification step. Diastereomers have different physical properties, including solubility, which can be exploited during crystallization.[2][3] | |
| Low Yield of Desired Diastereomer after Purification | Loss of product during column chromatography. | Ensure proper column packing and loading. Dry loading the crude product onto silica gel can sometimes improve resolution and reduce tailing. Monitor the elution carefully with TLC analysis.[4] |
| Incomplete crystallization or co-precipitation of the minor diastereomer during recrystallization. | Carefully select the recrystallization solvent. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Slow cooling is crucial to allow for the formation of a pure crystal lattice.[5] Seeding the solution with a pure crystal of the desired diastereomer can sometimes promote selective crystallization. | |
| Product decomposition. | Prolonged exposure to certain conditions, like elevated temperatures or acidic/basic media, can lead to product degradation. Minimize reaction and purification times and temperatures where possible.[4] | |
| Presence of Impurities in the Final Product | Incomplete reaction. | Ensure all starting materials are consumed by monitoring the reaction with TLC. If necessary, adjust reaction time, temperature, or stoichiometry. |
| Formation of side products. | The use of anhydrous reagents and solvents is critical, as moisture can lead to unwanted side reactions.[4] Careful control of reaction temperature is also important. | |
| Difficulty in Determining Diastereomeric Ratio (d.r.) | Overlapping signals in ¹H NMR. | Use a higher field NMR spectrometer for better signal dispersion. Integration of well-resolved, non-overlapping proton signals corresponding to each diastereomer is necessary. |
| Inaccurate integration. | Ensure proper phasing and baseline correction of the NMR spectrum before integration. | |
| Diastereomers not resolved by GC. | Optimize the GC method, including the column type, temperature program, and carrier gas flow rate. A chiral GC column may be necessary in some cases to resolve diastereomers that are difficult to separate on a standard column.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying diastereomers of acylated Evans auxiliaries?
A1: The two most common and effective methods for purifying diastereomers of acylated Evans auxiliaries are flash column chromatography and recrystallization.[2] Because diastereomers possess different physical properties, they can be separated using standard laboratory techniques.[1][3]
Q2: How can I determine the diastereomeric ratio of my product?
A2: The diastereomeric ratio (d.r.) can be determined using several analytical techniques, most commonly by ¹H NMR spectroscopy or gas chromatography (GC).[6][7] In ¹H NMR, the ratio is calculated by integrating distinct signals that are unique to each diastereomer. For GC analysis, the ratio is determined by the relative peak areas of the separated diastereomers.
Q3: My diastereomers are inseparable by column chromatography. What should I do?
A3: If column chromatography fails to provide adequate separation, recrystallization is an excellent alternative.[2][3] The different solubilities of diastereomers in a given solvent can be exploited to selectively crystallize the major diastereomer, leaving the minor one in the mother liquor.[8] The choice of solvent is critical for successful recrystallization.[5]
Q4: What is a typical diastereomeric ratio for alkylation reactions using Evans auxiliaries?
A4: Evans auxiliaries are known for providing high levels of stereocontrol, often resulting in high diastereomeric ratios. For many alkylation reactions, d.r. values of 98:2 or greater are commonly reported.[6][9][10]
Q5: Can I recover the chiral auxiliary after the reaction?
A5: Yes, one of the significant advantages of using Evans auxiliaries is that they can be recovered and reused.[2] The auxiliary is typically cleaved from the product under conditions that do not cause racemization, allowing for its isolation and purification.[2][7]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: A glass column is slurry-packed with silica gel in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: The crude product is dissolved in a minimal amount of the elution solvent or a stronger solvent and loaded onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: The solvent system is passed through the column under positive pressure (e.g., with compressed air or a pump).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the purified diastereomers.
-
Solvent Removal: The solvent from the combined, pure fractions is removed under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]
-
Dissolution: The impure solid is placed in a flask, and the minimum amount of hot solvent is added to fully dissolve the compound.[5]
-
Cooling: The solution is allowed to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[5] Further cooling in an ice bath may be necessary to maximize the yield.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.
Data Presentation
Table 1: Diastereoselective Alkylation of Evans Auxiliaries
| N-Acyl Group | Electrophile (R-X) | Base/Solvent | Yield (%) | Diastereomeric Ratio |
| Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 |
| Propionyl | Methyl iodide | LDA/THF | 90-95 | 98.5:1.5 |
| Propionyl | Allyl iodide | NaN(TMS)₂/THF | 77 | 98:2 |
| Butyryl | Ethyl iodide | LDA/THF | 85-94 | >99:1 |
| Phenylacetyl | Isopropyl iodide | NaHMDS/THF | 78-85 | 98:2 |
(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1982, 104, 1737-1739)[10]
Table 2: Diastereoselective Boron-Mediated Aldol Reactions
| N-Acyl Group | Aldehyde (R-CHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | 80-90 | >99:1 |
| Propionyl | Benzaldehyde | 85 | >99:1 |
| Propionyl | Propionaldehyde | 75-85 | 97:3 |
| Propionyl | n-Octanal | 85 | >99:1 |
(Data compiled from Evans, D. A.; et al. J. Am. Chem. Soc. 1981, 103, 2127-2129)[10]
Visualizations
Caption: General workflow for the synthesis and purification of products derived from acylated Evans auxiliaries.
Caption: Troubleshooting logic for poor separation of diastereomers.
References
- 1. santaisci.com [santaisci.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Impact of Lewis Acid Choice on Stereoselectivity
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to stereoselectivity in Lewis acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a Lewis acid in controlling stereoselectivity?
A1: A Lewis acid acts as an electron pair acceptor, coordinating to a Lewis basic site on a substrate (commonly a carbonyl oxygen). This coordination enhances the substrate's reactivity and can lock it into a specific conformation. In the context of stereoselectivity, this conformational rigidity creates a sterically and electronically biased environment, favoring the approach of a nucleophile or diene from a less hindered face of the molecule. This leads to the preferential formation of one stereoisomer over others.
Q2: How does the choice between a chiral and an achiral Lewis acid impact the stereochemical outcome?
A2: Achiral Lewis acids can enhance diastereoselectivity in reactions where the substrate already possesses chiral centers by amplifying the inherent facial bias.[1] However, when starting with prochiral substrates, achiral Lewis acids will typically yield a racemic mixture of products. Chiral Lewis acids, on the other hand, are designed to induce enantioselectivity.[1] By creating a chiral environment around the substrate, they differentiate between the two enantiotopic faces of the prochiral substrate or the two prochiral centers of the reactants, leading to the formation of one enantiomer in excess.
Q3: What are the key factors to consider when selecting a Lewis acid for a specific transformation?
A3: The optimal Lewis acid is highly dependent on the specific reaction and substrates. Key factors to consider include:
-
Steric Bulk: The size of the Lewis acid and its ligands can significantly influence which face of the substrate is more accessible.[2][3]
-
Lewis Acidity: The strength of the Lewis acid affects its ability to coordinate to the substrate and activate it. Stronger Lewis acids may be required for less reactive substrates.
-
Chelation Control: For substrates with multiple Lewis basic sites, a Lewis acid capable of bidentate chelation can create a rigid cyclic intermediate, leading to predictable stereochemical outcomes.
-
Solvent Compatibility: The choice of solvent can influence the aggregation state and effective Lewis acidity of the catalyst.
-
Reaction Temperature: The desired level of stereoselectivity can often be fine-tuned by adjusting the reaction temperature. Lower temperatures generally favor higher selectivity.
Q4: Can the stereochemical outcome (e.g., syn vs. anti or endo vs. exo) be reversed by changing the Lewis acid?
A4: Yes, in many cases, the stereochemical outcome can be influenced or even reversed by changing the Lewis acid. For example, in Diels-Alder reactions, bulkier Lewis acids can favor the formation of the exo product, whereas smaller, more strongly coordinating Lewis acids often favor the endo product.[2][3][4] Similarly, in aldol reactions, the choice of Lewis acid can influence the syn/anti diastereomeric ratio.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in a Mukaiyama Aldol Reaction
Problem: The Mukaiyama aldol reaction is producing a nearly 1:1 mixture of diastereomers, or the desired diastereomer is not the major product.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low diastereoselectivity in a Mukaiyama aldol reaction.
Quantitative Data: Lewis Acid Screening in a Mukaiyama Aldol Reaction
Table 1: Effect of Lewis Acid on the Diastereoselectivity of a Mukaiyama Aldol Reaction
| Entry | Lewis Acid (1.1 eq.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 82 | 80:20 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 75 | 30:70 |
| 4 | ZnCl₂ | CH₂Cl₂ | -78 | 60 | 55:45 |
| 5 | MgBr₂·OEt₂ | CH₂Cl₂ | -78 | 78 | 90:10 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Screening of Lewis Acids in a Mukaiyama Aldol Reaction
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) dropwise via syringe. Stir the mixture for 15-30 minutes.
-
In a separate flame-dried, argon-purged flask, dissolve the silyl enol ether (1.2 mmol) in the same anhydrous solvent (3 mL).
-
Add the silyl enol ether solution dropwise to the aldehyde-Lewis acid mixture over 10-15 minutes.
-
Stir the reaction mixture at the same temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).
Issue 2: Low endo/exo Selectivity in a Diels-Alder Reaction
Problem: The Diels-Alder reaction is yielding a mixture of endo and exo products with poor selectivity.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low endo/exo selectivity in a Diels-Alder reaction.
Quantitative Data: Lewis Acid Effect on endo/exo Selectivity in a Diels-Alder Reaction
Table 2: Influence of Lewis Acid on the endo/exo Selectivity of the Reaction between Cyclopentadiene and Methyl Acrylate
| Entry | Lewis Acid (0.1 eq.) | Solvent | Temp (°C) | Yield (%) | endo:exo Ratio |
| 1 | None | Neat | 25 | 65 | 75:25 |
| 2 | AlCl₃ | CH₂Cl₂ | 0 | 92 | 95:5 |
| 3 | SnCl₄ | CH₂Cl₂ | 0 | 88 | 90:10 |
| 4 | B(C₆F₅)₃ | Toluene | 0 | 85 | 10:90 |
| 5 | TiCl₄ | CH₂Cl₂ | -20 | 95 | 98:2 |
Data is compiled from illustrative examples in the literature.[2][3][5]
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction
-
To a flame-dried, argon-purged round-bottom flask, add the dienophile (1.0 mmol) and the chosen anhydrous solvent (5 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the Lewis acid (0.1 - 1.0 mmol) portion-wise or dropwise. Stir for 10 minutes.
-
Add the diene (1.2 mmol) dropwise to the reaction mixture.
-
Stir at the same temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the endo:exo ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
Issue 3: Low Enantioselectivity in a Chiral Lewis Acid Catalyzed Reaction
Problem: A reaction using a chiral Lewis acid catalyst is resulting in a low enantiomeric excess (ee).
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for low enantioselectivity in a chiral Lewis acid-catalyzed reaction.
Quantitative Data: Chiral Lewis Acid Screening in a Baylis-Hillman Reaction
Table 3: Effect of Chiral Ligand and Metal on the Enantioselectivity of a Baylis-Hillman Reaction
| Entry | Metal Salt (10 mol%) | Chiral Ligand (12 mol%) | Solvent | Yield (%) | ee (%) |
| 1 | La(OTf)₃ | (R)-BINOL | THF | 75 | 45 |
| 2 | Sc(OTf)₃ | (R)-BINOL | THF | 80 | 60 |
| 3 | Yb(OTf)₃ | (R,R)-TADDOL | CH₂Cl₂ | 82 | 75 |
| 4 | La(OTf)₃ | (S,S)-cyclohexyl-diimine ligand | THF | 78 | 67 |
| 5 | In(OTf)₃ | (R)-BINAP | THF | 70 | 55 |
Data is compiled from illustrative examples in the literature.[6][7][8]
Experimental Protocol: Optimization of a Chiral Lewis Acid-Catalyzed Reaction
-
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged Schlenk flask, add the metal salt (e.g., La(OTf)₃, 0.1 mmol) and the chiral ligand (e.g., (R)-BINOL, 0.12 mmol).
-
Add anhydrous solvent (e.g., THF, 3 mL) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried, argon-purged flask, dissolve the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the same anhydrous solvent (5 mL).
-
Cool the substrate solution to the desired temperature (e.g., -20 °C).
-
-
Catalysis:
-
Transfer the pre-formed chiral Lewis acid catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at the set temperature, monitoring by TLC.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
References
- 1. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ntnu.edu.tw [chem.ntnu.edu.tw]
- 7. 140.122.64.78 [140.122.64.78]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of (S)-4-Benzyl-2-oxazolidinone. | - Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium).- Verify the accurate determination of the base concentration.- Perform the deprotonation at a low temperature (e.g., -78 °C) to ensure the stability of the lithium salt. |
| Inactive chloroacetyl chloride. | - Use freshly opened or distilled chloroacetyl chloride.- Verify the purity of the chloroacetyl chloride by analytical techniques such as NMR or GC. | |
| Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC.- If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time. | |
| Presence of Unreacted (S)-4-Benzyl-2-oxazolidinone | Inadequate amount of base or chloroacetyl chloride. | - Use a slight excess (1.05-1.1 equivalents) of both the base and chloroacetyl chloride. |
| Poor mixing in a large-scale reaction. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Side Products | Reaction with residual water. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Diacylation of the oxazolidinone. | - Control the stoichiometry of chloroacetyl chloride carefully.- Add the chloroacetyl chloride solution dropwise to the deprotonated oxazolidinone at a low temperature. | |
| Endocyclic cleavage of the oxazolidinone ring. | - This is less common during acylation but can be promoted by strong nucleophiles or harsh conditions. Maintain low temperatures and use appropriate stoichiometry. | |
| Difficulties in Product Purification | Co-elution with impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase. |
| Oily product that is difficult to crystallize. | - Attempt recrystallization from a different solvent or solvent mixture.- Use seeding with a small crystal of the pure product to induce crystallization. | |
| Product instability. | The product, this compound, is generally stable under normal conditions. However, prolonged exposure to moisture or high temperatures should be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the scalable synthesis of this compound?
A common and scalable method involves the N-acylation of (S)-4-Benzyl-2-oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium at a low temperature, followed by the addition of chloroacetyl chloride.
Q2: What are the critical parameters to control during the reaction?
The most critical parameters are:
-
Temperature: The deprotonation and acylation steps should be carried out at low temperatures (typically -78 °C) to prevent side reactions and ensure high stereoselectivity.
-
Stoichiometry: Precise control of the amounts of base and chloroacetyl chloride is crucial to avoid incomplete reaction or the formation of byproducts.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and lead to lower yields.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be taken from the reaction mixture, quenched, and analyzed to check for the consumption of the starting material and the formation of the product.
Q4: What are the common impurities I should look for?
Common impurities may include unreacted (S)-4-Benzyl-2-oxazolidinone, and potentially side products arising from the reaction of chloroacetyl chloride with any residual water or from diacylation.
Q5: What is the best method for purifying the final product on a large scale?
For large-scale purification, recrystallization is often the most practical and economical method. Finding a suitable solvent system is key to obtaining a high-purity crystalline product. If recrystallization is challenging, column chromatography can be used, though it may be less scalable.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Chloroacetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve (S)-4-Benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: 1H NMR Analysis of (S)-4-Benzyl-3-acetyl-2-oxazolidinone and Alternatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comparative analysis of the ¹H NMR spectroscopic data of the widely used Evans auxiliary, (S)-4-Benzyl-3-acetyl-2-oxazolidinone, and two common alternatives: N-acetyl-(-)-2,10-camphorsultam (Oppolzer's auxiliary) and N-acetyl-(1R,2R)-(-)-pseudoephedrine (Myers' auxiliary). The ¹H NMR spectrum provides a powerful tool for confirming the structure and purity of the acylated auxiliary and can offer insights into the conformational properties that influence stereoselectivity.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary is dictated by several factors, including the desired stereochemical outcome, reaction conditions, and ease of removal. Evans' oxazolidinones are renowned for their high stereocontrol in a variety of reactions, including alkylations and aldol reactions.[1] Oppolzer's camphorsultam provides excellent stereoselectivity, often in reactions where Evans' auxiliaries are less effective, and its derivatives are often highly crystalline, which can facilitate purification.[1] Myers' pseudoephedrine-based auxiliaries offer a practical and effective method for the asymmetric synthesis of a range of chiral compounds.
This guide focuses on the ¹H NMR spectroscopic signatures of the N-acetyl derivatives of these auxiliaries, which are representative of the intermediates formed in many asymmetric transformations.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for (S)-4-Benzyl-3-acetyl-2-oxazolidinone and its alternatives. These data are crucial for verifying the successful attachment of the acyl group and for assessing the purity of the chiral auxiliary derivative.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (S)-4-Benzyl-3-acetyl-2-oxazolidinone | H-4 | 4.65 - 4.75 | m | - |
| H-5a | 4.20 - 4.30 | dd | J = 9.0, 3.0 | |
| H-5b | 4.10 - 4.20 | t | J = 9.0 | |
| -CH₂-Ph | 3.25 - 3.35 | dd | J = 13.5, 3.0 | |
| -CH₂-Ph | 2.75 - 2.85 | dd | J = 13.5, 9.5 | |
| Ar-H | 7.20 - 7.40 | m | - | |
| -COCH₃ | 2.55 | s | - | |
| N-acetyl-(-)-2,10-camphorsultam | H-2 | 3.80 - 3.90 | m | - |
| H-10a | 3.45 - 3.55 | d | J = 13.8 | |
| H-10b | 3.15 - 3.25 | d | J = 13.8 | |
| H-7 | 2.05 - 2.15 | m | - | |
| H-4 | 1.85 - 2.00 | m | - | |
| H-5, H-6 | 1.30 - 1.50 | m | - | |
| CH₃ | 1.15 | s | - | |
| CH₃ | 0.95 | s | - | |
| -COCH₃ | 2.40 | s | - | |
| N-acetyl-(1R,2R)-(-)-pseudoephedrine | Ar-H | 7.20 - 7.40 | m | - |
| H-1 | 4.80 - 4.90 | d | J = 4.0 | |
| H-2 | 4.30 - 4.40 | m | - | |
| N-CH₃ | 2.85 | s | - | |
| -COCH₃ | 2.10 | s | - | |
| C-CH₃ | 0.95 | d | J = 7.0 |
Note: The ¹H NMR spectra of N-acyl pseudoephedrine derivatives can be complex due to the presence of rotamers arising from restricted rotation around the amide bond. This may result in the observation of two sets of signals for some protons.
Experimental Protocols
General Protocol for ¹H NMR Sample Preparation:
A standard protocol for preparing samples for ¹H NMR spectroscopy of small organic molecules is as follows:
-
Sample Quantity: Weigh 5-25 mg of the chiral auxiliary derivative.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial. The choice of solvent will depend on the solubility of the compound.
-
Filtration: To ensure a high-quality spectrum, it is essential to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Representative Protocol for ¹H NMR Data Acquisition:
The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may be adjusted based on the instrument and the sample.
-
Instrument: The data are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: Spectra are usually recorded at room temperature (approximately 298 K).
-
Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
Acquisition Parameters: A standard one-pulse sequence is used. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be varied to achieve an adequate signal-to-noise ratio, but 16 or 32 scans are often sufficient for these compounds.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Visualization of Comparative Analysis Workflow
The selection of a suitable chiral auxiliary is a critical step in the design of an asymmetric synthesis. The following diagram illustrates the logical workflow for comparing these auxiliaries based on their ¹H NMR spectroscopic characteristics.
Caption: Logical workflow for comparing chiral auxiliaries using ¹H NMR spectroscopy.
References
A Comparative Guide to ¹³C NMR Data of N-Acylated Evans Auxiliaries and Alternatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a suitable chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the plethora of available options, N-acylated Evans auxiliaries have established themselves as a cornerstone for the reliable and predictable introduction of chirality. This guide provides a comprehensive comparison of the ¹³C NMR spectroscopic data for a range of N-acylated Evans auxiliaries, alongside key alternative chiral auxiliaries. The presented data, experimental protocols, and workflow diagrams are intended to serve as a practical resource for the efficient characterization and application of these powerful tools in asymmetric synthesis.
¹³C NMR Data for N-Acylated Evans Auxiliaries
The ¹³C NMR chemical shifts of N-acylated Evans auxiliaries provide valuable structural information and can be used to confirm successful acylation and to assess the electronic environment of the chiral scaffold. The following table summarizes the characteristic ¹³C NMR chemical shifts for two common Evans auxiliaries, (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one and (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, acylated with various groups. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Acyl Group | Auxiliary | C=O (Acyl) | C=O (Oxazolidinone) | C4 | C5 | Other Characteristic Signals | Solvent |
| Acetyl | (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | ~170 | ~154 | ~58 | ~63 | iPr-CH: ~28, iPr-CH₃: ~18, ~14 | CDCl₃ |
| Propionyl | (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | ~173 | ~154 | ~58 | ~63 | Propionyl-CH₂: ~29, Propionyl-CH₃: ~9, iPr-CH: ~28, iPr-CH₃: ~18, ~14 | CDCl₃ |
| Cinnamoyl | (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | ~166 | ~153 | ~59 | ~64 | Cinnamoyl-CH=: ~145, ~117, Phenyl: ~128-134, iPr-CH: ~28, iPr-CH₃: ~18, ~14 | CDCl₃ |
| Acetyl | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | ~170 | ~153 | ~55 | ~79 | Phenyl: ~126-134, CH₃: ~14 | CDCl₃ |
| Propionyl | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | ~174 | ~153 | ~55 | ~79 | Propionyl-CH₂: ~29, Propionyl-CH₃: ~9, Phenyl: ~126-134, CH₃: ~14 | CDCl₃ |
| Crotonyl | (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | ~166 | ~153 | ~55 | ~79 | Crotonyl-CH=: ~145, ~123, Crotonyl-CH₃: ~18, Phenyl: ~126-134, CH₃: ~14 | CDCl₃ |
Comparison with Alternative Chiral Auxiliaries
While Evans auxiliaries are highly effective, a variety of other chiral auxiliaries have been developed, each with its own unique advantages. This section provides a comparative overview of the ¹³C NMR data for two prominent classes of alternatives: Oppolzer's camphorsultams and SAMP/RAMP hydrazones.
| Auxiliary Type | Example Structure | C=O (Acyl) | Characteristic Signals of Auxiliary | Solvent |
| Oppolzer's Camphorsultam | N-Acyl-(1S)-(-)-2,10-camphorsultam | ~165-175 | C1: ~53, C2: ~65, C7: ~48, C8: ~45, C9: ~44, C10: ~20, C11: ~20 | CDCl₃ |
| SAMP/RAMP Hydrazone | Acetone SAMP hydrazone | N/A (C=N) | C=N: ~160-170, Pyrrolidine carbons: ~22-60, OCH₃: ~59 | CDCl₃ |
Experimental Protocols
Protocol for ¹³C NMR Data Acquisition of N-Acylated Evans Auxiliaries
This protocol outlines a standardized procedure for obtaining high-quality ¹³C NMR spectra of N-acylated Evans auxiliaries.
1. Sample Preparation:
-
Amount: Weigh 20-50 mg of the N-acylated Evans auxiliary. For quantitative measurements, a higher concentration is recommended.[1]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the solubility of the compound and the desired chemical shift dispersion.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 77.16 ppm).
-
NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.[1]
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).
-
Acquisition Time (AT): A typical acquisition time is 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample (20-50 mg), 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the typical workflow for the application of Evans auxiliaries in asymmetric synthesis and the underlying principle of stereochemical control.
References
A Comparative Guide to the Infrared Spectroscopy of Oxazolidinone Carbonyl Groups
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant variations in the vibrational frequencies of functional groups is paramount for structural elucidation and the analysis of intermolecular interactions. This guide provides a detailed comparison of the infrared (IR) spectroscopy of the carbonyl (C=O) group within the oxazolidinone scaffold, contrasted with other common carbonyl-containing heterocycles.
Comparison of Carbonyl Stretching Frequencies
The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to its electronic and steric environment. Factors such as ring strain, conjugation, and the inductive and resonance effects of neighboring atoms can cause significant shifts in the absorption frequency. The following table summarizes the typical C=O stretching frequencies for oxazolidinones and related cyclic structures.
| Compound Class | Structure | Ring Size | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factors |
| Oxazolidinone | 5-membered | ~1734 - 1760 | The electronegative oxygen atom adjacent to the carbonyl group has an inductive electron-withdrawing effect, which increases the C=O bond strength and frequency compared to a simple ketone. The nitrogen atom's lone pair can participate in resonance, which would typically lower the frequency; however, the inductive effect of the ring oxygen is often dominant. | |
| N-Acyl Oxazolidinone (Evans Auxiliary) | 5-membered | ~1780 (imide C=O), ~1700 (acyl C=O) | The exocyclic imide structure features two carbonyl groups. The one within the oxazolidinone ring is shifted to a higher frequency due to the strong electron-withdrawing effect of the adjacent nitrogen, which is further acylated. The exocyclic acyl carbonyl absorbs at a lower frequency. | |
| Lactone (Cyclic Ester) | The C=O frequency is highly dependent on ring strain. | |||
| γ-Butyrolactone | 5-membered | ~1770 | Increased angle strain in the five-membered ring leads to a higher stretching frequency compared to acyclic esters or six-membered lactones.[1] | |
| δ-Valerolactone | 6-membered | ~1735 | This six-membered ring is relatively strain-free, so its C=O frequency is similar to that of an acyclic ester.[1] | |
| β-Propiolactone | 4-membered | ~1840 | Significant ring strain dramatically increases the C=O stretching frequency.[2] | |
| Lactam (Cyclic Amide) | The C=O frequency is influenced by ring strain and the electron-donating resonance effect of the nitrogen atom. | |||
| γ-Butyrolactam | 5-membered | ~1700 | The five-membered ring has some angle strain, leading to a higher frequency than in a six-membered lactam.[2] | |
| δ-Valerolactam | 6-membered | ~1670 | The six-membered ring is relatively unstrained, and the resonance effect of the nitrogen atom lowers the C=O frequency compared to ketones.[2] | |
| β-Lactam | 4-membered | ~1745 - 1760 | High ring strain significantly increases the C=O stretching frequency. |
Experimental Protocols
Accurate and reproducible IR spectra are essential for comparative analysis. Below are detailed protocols for the preparation of solid samples for IR spectroscopy.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy for Solid Samples
This is a common and convenient method for obtaining IR spectra of solid materials.
Methodology:
-
Ensure the ATR crystal (often diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth or wipe dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press anvil until it makes firm and even contact with the solid sample, pressing it against the crystal.
-
Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 32 scans are sufficient).
-
After the measurement, release the press, remove the sample, and clean the ATR crystal thoroughly.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix.
Methodology:
-
Place a small amount of the solid sample (typically 1-2 mg) and about 100-200 mg of dry, IR-grade potassium bromide (KBr) into an agate mortar.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.
-
Transfer a portion of the powdered mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum. A background spectrum of the empty spectrometer should be recorded beforehand.
Mechanism of Action of Oxazolidinone Antibiotics
Oxazolidinones, such as linezolid and tedizolid, represent a unique class of antibiotics that inhibit bacterial protein synthesis.[3] Their mechanism of action is distinct from many other protein synthesis inhibitors, making them effective against certain resistant bacterial strains. The process is initiated by the binding of the oxazolidinone molecule to the 50S ribosomal subunit.
References
A Comparative Guide to the Mass Spectrometry Analysis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. We offer a comparative look at this technique alongside alternative analytical methods, supported by experimental protocols and data presented for clear interpretation.
Introduction to this compound Analysis
This compound is a member of the Evans oxazolidinones class of chiral auxiliaries. Accurate and reliable analytical methods are crucial for verifying its structure, assessing its purity, and studying its role in chemical reactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the characterization of this and related compounds due to its high sensitivity and specificity.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a primary technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C₁₂H₁₂ClNO₃ and a molecular weight of 253.68 g/mol .[1]
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) in positive ion mode is a common and effective method for analyzing N-acyl oxazolidinones.[2] The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 254.06. Tandem mass spectrometry (MS/MS) experiments involving collision-induced dissociation (CID) can provide valuable structural information through characteristic fragmentation patterns.
Based on the structure of this compound and known fragmentation pathways of related compounds, a plausible fragmentation pattern can be predicted. Key bond cleavages are expected to occur at the amide linkage and within the oxazolidinone ring.
| Predicted Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | Intact protonated molecule | 254.06 | - |
| Fragment A | Benzyl cation | 91.05 | Cleavage of the benzyl group |
| Fragment B | Protonated (S)-4-benzyl-oxazolidin-2-one | 178.08 | Cleavage of the chloroacetyl group |
| Fragment C | Chloroacetyl cation | 76.98 | Cleavage of the amide bond |
| Fragment D | Ion from oxazolidinone ring opening | Varies | Ring fragmentation |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Dissolve a small amount of the compound in a suitable organic solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compound. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 254.06.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped (e.g., 10-30 eV) to observe a range of fragment ions.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analysis of this compound may benefit from complementary techniques.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Excellent for purity assessment and quantification. Can be coupled with chiral stationary phases for enantiomeric purity determination. | Does not provide direct structural information. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Faster separations and lower organic solvent consumption compared to HPLC. Well-suited for chiral separations. | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to mass spectrometry. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Sensitive to chiral molecules and can be used to determine enantiomeric purity and absolute configuration. | Requires the molecule to be CD active. |
Visualizing the Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical process of structural confirmation.
Experimental workflow for LC-MS/MS analysis.
Logical relationship for structural confirmation.
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust and sensitive method for the analysis of this compound. By examining the molecular ion and its fragmentation pattern, researchers can confidently confirm the structure of this important chiral auxiliary. For a comprehensive characterization, especially regarding stereochemical purity, the use of complementary techniques such as chiral chromatography and NMR is highly recommended. This integrated analytical approach ensures the quality and reliability of the compound for its applications in asymmetric synthesis and drug development.
References
- 1. scbt.com [scbt.com]
- 2. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-4-benzyl and (S)-4-isopropyl Oxazolidinone Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the stereocontrolled construction of complex molecules. Among the most reliable and widely utilized are the Evans oxazolidinones. This guide provides a detailed comparison of two of the most common Evans auxiliaries: (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone. Derived from the natural amino acids (S)-phenylalanine and (S)-valine respectively, these auxiliaries offer a powerful means to control the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. This objective comparison, supported by experimental data, will assist researchers in selecting the optimal auxiliary for their specific synthetic challenges.
Mechanism of Stereocontrol
The stereodirecting power of Evans oxazolidinone auxiliaries stems from the steric hindrance provided by the substituent at the C-4 position. Following N-acylation, deprotonation with a strong base generates a rigid (Z)-enolate that is chelated to the metal cation. This chelation, combined with the bulky C-4 substituent, effectively shields one face of the enolate, directing the approach of an electrophile to the less sterically hindered face. The larger steric bulk of the benzyl group in comparison to the isopropyl group is generally anticipated to result in higher levels of diastereoselectivity.
Performance Data in Asymmetric Reactions
The following tables summarize the performance of (S)-4-benzyl and (S)-4-isopropyl oxazolidinone auxiliaries in key asymmetric transformations.
Asymmetric Alkylation
| Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-benzyl | Allyl Iodide | NaHMDS | THF | -78 | 95 | 98:2[1] |
| (S)-4-benzyl | Benzyl Bromide | LDA | THF | -78 | 92 | >99:1 |
| (S)-4-isopropyl | Allyl Iodide | NaHMDS | THF | -78 | 93 | 96:4 |
| (S)-4-isopropyl | Benzyl Bromide | LDA | THF | -78 | 90 | 97:3 |
Asymmetric Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (S)-4-benzyl | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| (S)-4-benzyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 88 | 98:2 |
| (S)-4-isopropyl | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 89 | 99:1 |
| (S)-4-isopropyl | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 95:5 |
Asymmetric Diels-Alder Reaction
| Auxiliary | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (S)-4-benzyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 90 | >98:2 |
| (S)-4-benzyl | 1,3-Butadiene | Et₂AlCl | CH₂Cl₂ | -78 | 85 | 95:5 |
| (S)-4-isopropyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 88 | 96:4 |
| (S)-4-isopropyl | 1,3-Butadiene | Et₂AlCl | CH₂Cl₂ | -78 | 82 | 92:8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the application of these chiral auxiliaries.
N-Acylation of the Chiral Auxiliary
Materials:
-
(S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Acyl chloride (e.g., propionyl chloride) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral auxiliary and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add the acyl chloride dropwise. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diastereoselective Alkylation
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS dropwise. Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkyl halide dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Diastereoselective Aldol Reaction
Materials:
-
N-Acyl oxazolidinone (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of NEt₃ or DIPEA.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the addition of phosphate buffer (pH 7) and methanol.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Diastereoselective Diels-Alder Reaction
Materials:
-
N-Enoyl oxazolidinone (e.g., N-acryloyl) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl) (1.1 equiv)
-
Diene (e.g., cyclopentadiene, freshly cracked) (3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-enoyl oxazolidinone and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add the Lewis acid dropwise and stir for 30 minutes.
-
Add the diene dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography.
Cleavage of the Chiral Auxiliary
Hydrolytic Cleavage to Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone adduct in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.
-
Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise.
-
Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure.
-
Extract with a nonpolar solvent (e.g., hexanes) to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Visualizations
Caption: Mechanism of stereocontrol by Evans oxazolidinone auxiliaries.
Caption: General experimental workflow for asymmetric synthesis.
References
A Comparative Guide to N-Propionyl and N-Chloroacetyl Evans Auxiliaries in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant of stereochemical control. The Evans oxazolidinone auxiliaries are a cornerstone of stereoselective bond formation, particularly in aldol reactions. This guide provides an objective comparison of two common N-acyl variants: the N-propionyl and the N-chloroacetyl Evans auxiliaries, supported by experimental data and detailed protocols to inform the selection process for specific synthetic applications.
Performance Comparison: A Tale of Two Acyl Groups
The choice between an N-propionyl and an N-chloroacetyl (or the closely related N-acetyl) group on an Evans auxiliary has a profound impact on the diastereoselectivity of the aldol reaction. The N-propionyl auxiliary is the benchmark for high syn-diastereoselectivity, whereas the N-acetyl and N-chloroacetyl variants exhibit significantly diminished stereocontrol.
Key Performance Metrics:
| N-Acyl Auxiliary | Aldehyde | Lewis Acid/Base System | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl | Isobutyraldehyde | Bu₂BOTf / DIPEA | >98:2 | ~85-95 |
| N-Propionyl | Benzaldehyde | Bu₂BOTf / DIPEA | >98:2 | ~80-90 |
| N-Propionyl | Propionaldehyde | Bu₂BOTf / DIPEA | >95:5 | ~85 |
| N-Acetyl * | Various | Bu₂BOTf / DIPEA | ~1:1 | Not typically reported due to lack of selectivity |
Note: Specific experimental data for N-chloroacetyl Evans auxiliary in aldol reactions is not widely reported in the literature. The data for the N-acetyl auxiliary is presented as a close structural and electronic analogue, which is known to provide poor diastereoselectivity.
The N-propionyl auxiliary consistently delivers excellent diastereoselectivity, often exceeding 98:2 in favor of the syn-aldol product.[1] This high level of control is a direct result of the steric influence of the α-methyl group in the propionyl enolate.
In contrast, N-acetyl Evans auxiliaries are known to yield nearly a 1:1 mixture of diastereomers, rendering them ineffective for stereoselective aldol additions. This dramatic loss of selectivity is attributed to the absence of the α-methyl group. Without this steric directing element, the transition states leading to the syn and anti products are nearly isoenergetic. While specific data for the N-chloroacetyl auxiliary is scarce, the electronic and steric similarities to the N-acetyl group strongly suggest a similarly poor stereochemical outcome.
Mechanistic Underpinnings of Stereoselectivity
The high diastereoselectivity achieved with the N-propionyl Evans auxiliary is rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The reaction proceeds through a rigid, chair-like six-membered transition state.
Caption: Key factors influencing the N-propionyl aldol reaction.
The critical factor is the steric repulsion between the α-methyl group of the propionyl enolate and the substituent on the chiral auxiliary (e.g., benzyl or isopropyl). This interaction forces the transition state into a conformation where the aldehyde's R' group occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions, leading to the preferential formation of the syn product.
For N-acetyl or N-chloroacetyl enolates, the absence of the α-methyl group removes this key steric directing element. Consequently, the energy difference between the competing transition states is minimal, resulting in a loss of diastereoselectivity.
Experimental Protocols
N-Acylation of (R)-4-Benzyl-2-oxazolidinone with Propionyl Chloride
This protocol outlines the synthesis of the N-propionyl Evans auxiliary, a necessary precursor for the aldol reaction.
Materials:
-
(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe and stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Boron-Mediated Asymmetric Aldol Reaction with N-Propionyl Auxiliary
This protocol describes the highly diastereoselective aldol reaction using the N-propionyl Evans auxiliary.[1]
Materials:
-
N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂ (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.5 eq)
-
Methanol
-
pH 7 phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Proceed with aqueous workup and purification.
Caption: Experimental workflow for synthesis and reaction.
Conclusion
The selection between N-propionyl and N-chloroacetyl Evans auxiliaries for asymmetric aldol reactions is straightforward based on the desired outcome. For high diastereoselectivity and predictable formation of syn-aldol products, the N-propionyl auxiliary is the unequivocal choice. Its effectiveness is well-documented and mechanistically understood. Conversely, N-acetyl and, by extension, N-chloroacetyl auxiliaries are not suitable for stereoselective aldol reactions due to their inability to enforce a rigid, diastereoselective transition state. Researchers aiming for high stereocontrol in aldol reactions should therefore utilize the N-propionyl Evans auxiliary.
References
A Comparative Guide to the Validation of Absolute Stereochemistry in Alkylation Products
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of alkylation products is a critical step in chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms at a chiral center can profoundly influence a molecule's biological activity, making accurate stereochemical assignment essential for efficacy and safety. This guide provides an objective comparison of the three primary analytical techniques for validating the absolute stereochemistry of alkylation products: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on Mosher's Method.
Comparison of Key Performance Metrics
The choice of analytical method for determining absolute stereochemistry is often a balance between the nature of the sample, the required accuracy, and the available resources. The following table summarizes the key performance metrics for X-ray Crystallography, Vibrational Circular Dichroism (VCD), and NMR Spectroscopy (Mosher's Method).
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute arrangement of atoms in space. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum. | Derivatization of the chiral analyte with a chiral reagent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct chemical shifts in their NMR spectra. |
| Sample State | Solid (high-quality single crystal) | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams | 1-10 mg | 1-5 mg per diastereomer |
| Analysis Time | Days to weeks (including crystallization) | Hours to a day | 1-2 days (including derivatization and NMR analysis) |
| Accuracy | Considered the "gold standard"; high confidence when the Flack parameter is close to 0 with a small standard uncertainty (e.g., < 0.1).[1][2] | High, with confidence levels often exceeding 99% based on the correlation between experimental and calculated spectra.[3][4] | High, but relies on correct conformational analysis and can be prone to misinterpretation if the underlying assumptions are not met. |
| Key Advantage | Provides a complete and unambiguous 3D structure of the molecule. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. | Utilizes standard NMR instrumentation, which is widely available. |
| Key Disadvantage | Requires the growth of a diffraction-quality single crystal, which can be a significant bottleneck. | Requires access to a VCD spectrometer and expertise in quantum mechanical calculations for spectral prediction. | Requires chemical derivatization, which may not be straightforward for all substrates and can introduce complications. |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for validating the absolute stereochemistry of an alkylation product using the three compared methods.
Caption: General workflow for determining the absolute stereochemistry of alkylation products.
Detailed Experimental Protocols
X-ray Crystallography
Principle: This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. For chiral molecules, the anomalous scattering of X-rays by heavier atoms can be used to determine the absolute configuration. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the determined stereochemistry; a value close to 0 with a small standard uncertainty confirms the assigned configuration.[1][2]
Protocol for Alkylation Products (e.g., Chiral Carboxylic Acids):
-
Crystallization:
-
Dissolve the purified alkylation product (a few milligrams) in a minimal amount of a suitable solvent in which it is soluble (e.g., ethyl acetate, acetone, or a mixture).
-
Common crystallization techniques include:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the dissolved product inside a larger sealed container with a more volatile anti-solvent (a solvent in which the product is insoluble). The anti-solvent vapor will slowly diffuse into the product solution, reducing its solubility and inducing crystallization.[5]
-
Solvent Layering: Carefully layer an anti-solvent on top of the concentrated solution of the product.[5]
-
-
For carboxylic acids, co-crystallization with a suitable achiral or chiral base can sometimes yield better quality crystals.[6]
-
-
Crystal Mounting and Data Collection:
-
Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm).
-
Mount the crystal on a goniometer head and place it in a stream of cold nitrogen (around 100 K) to minimize thermal vibrations.
-
Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct or Patterson methods to generate an initial electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Configuration Determination:
-
During the final stages of refinement, calculate the Flack parameter. A value of 0 indicates the correct absolute configuration, while a value of 1 suggests the inverted configuration. A value around 0.5 may indicate a racemic twin.[2] A standard uncertainty of less than 0.1 is generally considered reliable for light-atom structures.[1]
-
Vibrational Circular Dichroism (VCD)
Principle: VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The experimental spectrum is compared to the spectrum predicted by quantum mechanical calculations for a known enantiomer to make the assignment.
Protocol for Alkylation Products:
-
Sample Preparation:
-
Dissolve 1-10 mg of the purified alkylation product in a suitable deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). The concentration should typically be in the range of 0.05 to 0.1 M.[7]
-
The solvent must be transparent in the IR region of interest.
-
-
VCD Spectrum Acquisition:
-
Record the VCD and IR spectra using a VCD spectrometer.
-
Data is typically collected over a spectral range of 900-2000 cm⁻¹.
-
Acquisition times can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a Boltzmann-averaged predicted VCD spectrum for one of the enantiomers. The spectrum for the other enantiomer is its mirror image.
-
-
Spectral Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both enantiomers.
-
Software tools can calculate a confidence level for the assignment based on the degree of similarity between the experimental and calculated spectra.[3][4] A high confidence level (often >99%) provides a reliable assignment of the absolute configuration.
-
NMR Spectroscopy (Mosher's Method)
Principle: This method involves the chemical derivatization of a chiral alcohol or amine with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomers which, unlike enantiomers, have different NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center, the absolute configuration can be deduced based on a conformational model of the Mosher's esters.[8][9][10]
Protocol for Alkylation Products (e.g., Chiral Alcohols or Carboxylic Acids):
-
Derivatization:
-
If the alkylation product is a carboxylic acid, it must first be reduced to the corresponding chiral alcohol.
-
In two separate NMR tubes, dissolve a small amount (1-2 mg) of the chiral alcohol.
-
To one tube, add a slight excess of (R)-(-)-MTPA chloride and a non-chiral base (e.g., pyridine or DMAP).
-
To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.
-
Allow the reactions to proceed to completion (typically monitored by TLC or NMR).
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
-
Carefully assign all proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.
-
-
Data Analysis:
-
For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR.
-
Draw a planar, extended conformational model of the MTPA esters. In this model, the protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the observed signs of the Δδ values for the protons in the two substituents at the chiral center, the absolute configuration can be assigned.
-
Signaling Pathways and Logical Relationships
The decision-making process for choosing a method for absolute stereochemistry determination can be visualized as follows:
Caption: Decision tree for selecting a method to determine absolute stereochemistry.
References
- 1. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A confidence level algorithm for the determination of absolute configuration using vibrational circular dichroism or Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
A Comparative Guide to Diastereomeric Ratio Determination: NMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis, quality control, and regulatory compliance. The spatial arrangement of atoms in a molecule profoundly influences its biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for this critical analytical task. We will delve into the principles, quantitative performance, and experimental protocols for each technique, using the analysis of ibuprofen enantiomers (as diastereomeric derivatives) as a practical example.
Principles of Diastereomeric and Enantiomeric Ratio Determination
NMR Spectroscopy: The fundamental principle of using NMR for determining diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements. This results in different magnetic environments for their nuclei, leading to distinguishable signals in the NMR spectrum, most commonly in ¹H NMR.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR. To determine the enantiomeric ratio, they must first be converted into a mixture of diastereomers by reaction with a chiral derivatizing agent or by using a chiral solvating agent.[2][3][4]
Chiral Chromatography (HPLC): Chiral HPLC separates stereoisomers based on their differential interactions with a chiral stationary phase (CSP).[5] The mixture is passed through a column containing a chiral material, and one stereoisomer interacts more strongly with the CSP, leading to a longer retention time and, thus, separation. The area of each peak in the resulting chromatogram is proportional to the concentration of that stereoisomer.
Quantitative Performance Comparison: NMR vs. HPLC
The choice between NMR and HPLC often depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key performance metrics for each technique.
| Feature | NMR Spectroscopy | Chiral Chromatography (HPLC) |
| Principle | Differentiation of diastereomers based on distinct chemical shifts. The ratio is determined by integrating the signals corresponding to each diastereomer.[5] | Physical separation of diastereomers on a chiral stationary phase, followed by detection and quantification of the eluted peaks.[5] |
| Accuracy | High accuracy can be achieved (<2% error) with proper experimental setup (e.g., sufficient relaxation delays, high signal-to-noise ratio).[5] | Generally considered the gold standard for accuracy in determining diastereomeric and enantiomeric excess, with the potential for quantifying ratios up to 99.9:0.1.[5] |
| Precision | High precision is achievable, with reported maximum combined measurement uncertainty of 1.5% for a 95% confidence interval in validated qNMR protocols.[5] | High, with excellent run-to-run precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Moderate. Can be challenging for very minor diastereomers.[1] For ibuprofen enantiomers, a validated HPLC method reported an LOD of approximately 2 µg/mL.[6] | Very low. Excellent for detecting and quantifying trace-level diastereomers.[1] For ibuprofen, LODs as low as 0.03 µg/mL for impurities have been reported.[7] |
| Sample Requirements | Typically requires 1-10 mg of the sample.[1] | Highly sensitive, requiring much smaller sample quantities (µg to ng scale). |
| Analysis Time | Fast. Data acquisition is typically rapid once the sample is prepared. | Moderate. Method development can be time-consuming, and run times for each sample are longer. |
| Sample Preparation | Simple. Involves dissolving the sample in a suitable deuterated solvent.[1] | More complex. May involve derivatization, and requires careful selection of mobile phase and column. |
| Non-Destructive | Yes. The sample can be fully recovered after analysis. | Generally no, especially for GC. For HPLC, the sample is diluted in the mobile phase. |
Experimental Protocols: Determination of Ibuprofen Enantiomeric Ratio
To provide a practical comparison, detailed methodologies for determining the enantiomeric ratio of ibuprofen are presented below. For NMR analysis, this involves the formation of diastereomers.
Quantitative ¹H NMR Spectroscopy for Diastereomeric Ratio Determination of Ibuprofen Derivatives
This protocol is adapted from methodologies involving the formation of diastereomeric amides.
1. Sample Preparation (Derivatization):
-
React racemic ibuprofen with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent (e.g., DCC or EDCI) to form diastereomeric amides.
-
Purify the resulting diastereomeric amide mixture to remove any unreacted starting materials and coupling agent byproducts.
-
Accurately weigh approximately 10-20 mg of the purified diastereomeric mixture.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Critical Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and ensure accurate integration. An inversion recovery experiment can be used to determine the T1 values.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (SNR > 150 for <1% uncertainty).
3. Data Analysis:
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. Protons close to the chiral centers are most likely to show distinct chemical shifts.
-
Carefully integrate the selected signals.
-
The diastereomeric ratio is the ratio of the two integral values. The enantiomeric ratio of the original ibuprofen sample is equal to this diastereomeric ratio.
Chiral HPLC Method for Enantiomeric Separation of Ibuprofen
This protocol is based on a validated method for the enantioselective resolution of ibuprofen.[6]
1. Sample Preparation:
-
Prepare a stock solution of the ibuprofen enantiomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration within the linear range of the calibration curve (e.g., 20-180 µg/mL).[6]
2. HPLC System and Conditions:
-
Column: (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)- propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2] chiral stationary phase (4.6 mm id × 250 mm, 10 μm).[6]
-
Mobile Phase: Ethanol-water (30 + 70, v/v) containing 100 mM ammonium acetate.[6]
-
Flow Rate: 1.3 mL/min.[6]
-
Detection: UV detection at 220 nm.[6]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The two enantiomers will have different retention times.
-
Integrate the area of each peak.
-
The enantiomeric ratio is calculated from the ratio of the peak areas.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for determining the diastereomeric/enantiomeric ratio using NMR and HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral HPLC Analysis of Products from Evans Auxiliary Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, Evans auxiliary-based reactions stand as a robust and widely utilized methodology for the stereoselective formation of carbon-carbon bonds. The reliable control over stereochemistry offered by these reactions is paramount in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Following the synthetic transformation, the accurate determination of the diastereomeric and enantiomeric purity of the products is a critical step, for which High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the gold standard.
This guide provides a comprehensive comparison of chiral HPLC methods for the analysis of products derived from Evans auxiliary reactions. It is designed to assist researchers in selecting the optimal analytical strategy by presenting experimental data, detailed protocols, and a clear visualization of the analytical workflow.
Performance Comparison of Chiral Stationary Phases
The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those commercialized under the brand names Chiralpak® and Chiralcel®, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including the N-acyloxazolidinone products of Evans auxiliary reactions. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Below is a comparison of the performance of various polysaccharide-based CSPs for the separation of oxazolidinone analogues, which serve as representative examples for the products of Evans auxiliary reactions.
Table 1: Comparison of Chiral Stationary Phases for the Separation of Oxazolidinone Analogues
| Chiral Stationary Phase (CSP) | Column Brand | Mobile Phase | Analyte | Retention Time (t R1 , min) | Retention Time (t R2 , min) | Resolution (R s ) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10, v/v) | N-Propionyl-(S)-4-benzyloxazolidinone alkylation product (hypothetical) | 8.5 | 10.2 | 2.1 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10, v/v) | N-Propionyl-(S)-4-benzyloxazolidinone alkylation product (hypothetical) | 9.2 | 11.5 | 2.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Ethanol (85:15, v/v) | Evans aldol adduct (syn-diastereomer, hypothetical) | 7.8 | 9.5 | 1.9 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Ethanol (85:15, v/v) | Evans aldol adduct (syn-diastereomer, hypothetical) | 8.9 | 10.8 | 2.2 |
Note: The data presented for hypothetical Evans auxiliary products are illustrative and based on typical performance characteristics of these columns for similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral HPLC analysis. Below are representative protocols for the separation of diastereomers and the subsequent determination of enantiomeric excess after cleavage of the chiral auxiliary.
Protocol 1: Diastereomeric Ratio Analysis of N-Acyl Oxazolidinones
This protocol outlines the general procedure for determining the diastereomeric ratio of the products directly after an Evans auxiliary reaction.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of the initial mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or a wavelength where the analyte exhibits maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Adjust the ratio of the alcohol in the mobile phase to optimize resolution and retention times. Increasing the alcohol content generally decreases retention.
-
For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape.
-
Protocol 2: Enantiomeric Excess (ee) Determination after Auxiliary Cleavage
After cleavage of the chiral auxiliary, the resulting chiral carboxylic acid, alcohol, or other product needs to be analyzed to determine its enantiomeric excess.
-
Sample Preparation:
-
Following the cleavage reaction and work-up, dissolve the purified product (e.g., a β-hydroxy ester) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H). The choice of column may differ from that used for the diastereomer analysis.
-
Mobile Phase: A typical mobile phase for the analysis of chiral carboxylic acids or esters is a mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210-254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Visualizing the Workflow and Method Development
Understanding the overall process and the logic behind method development is crucial for efficient and successful chiral analysis. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in method development.
A Comparative Guide to the Efficacy of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the arsenal of available chiral auxiliaries, the Evans oxazolidinones, and specifically (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, have established themselves as reliable and powerful tools for asymmetric synthesis.[1]
This guide provides an objective comparison of the performance of this compound with other commonly used chiral auxiliaries. The information is supported by experimental data, detailed protocols for key transformations, and visualizations of the underlying stereochemical models to facilitate a comprehensive understanding of its efficacy.
Performance in Asymmetric Alkylation: A Quantitative Comparison
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of stereoselective carbon-carbon bond formation. The diastereoselectivity of this transformation is highly dependent on the steric influence of the chiral auxiliary, the nature of the enolate, and the reaction conditions. While specific comparative data for the N-chloroacetyl derivative is sparse, the extensive body of literature on other N-acyl Evans auxiliaries provides a strong basis for performance expectation. The chloroacetyl group, being more electron-withdrawing than a propionyl or acetyl group, can influence the acidity of the α-proton and the nucleophilicity of the resulting enolate.
The following tables provide a comparative overview of the efficacy of Evans oxazolidinones against other prominent chiral auxiliaries in asymmetric alkylation reactions.
Table 1: Performance of Evans Oxazolidinone Auxiliaries in Asymmetric Alkylation
| N-Acyl Oxazolidinone Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-3-propionyl-oxazolidin-2-one | Benzyl bromide | NaHMDS | >99:1 | 95 |
| (S)-4-Isopropyl-3-propionyl-oxazolidin-2-one | Allyl iodide | NaHMDS | 98:2 | 85 |
| (S)-4-Benzyl-3-acetyl-oxazolidin-2-one | Ethyl iodide | LDA | 95:5 | 90 |
Data compiled from various sources and are representative of typical results.
Table 2: Comparison with Other Classes of Chiral Auxiliaries in Asymmetric Propionate Alkylation
| Chiral Auxiliary | Electrophile | Base | Diastereoselectivity (d.r. or d.e.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Benzyl bromide | NaHMDS | >99:1 d.r. | 95 |
| (1R,2S)-Pseudoephedrine | Benzyl bromide | LDA | >98% d.e. | 92 |
| (2S)-Camphorsultam | Allyl iodide | n-BuLi | >98% d.e. | 88 |
This table provides a general comparison; reaction conditions may vary between different auxiliary systems.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following protocols outline the key steps in the utilization of this compound.
Protocol 1: Synthesis of this compound
This procedure details the acylation of the parent oxazolidinone with chloroacetyl chloride.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Chloroacetyl chloride
-
Triethylamine (TEA) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure using Triethylamine:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add chloroacetyl chloride (1.1 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Diastereoselective Alkylation of the Sodium Enolate
This protocol describes the formation of the sodium enolate followed by alkylation.
Materials:
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add NaHMDS (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical final step. The choice of method depends on the desired functionality of the product.
A. To obtain the Carboxylic Acid (Hydrolytic Cleavage):
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
B. To obtain the Primary Alcohol (Reductive Cleavage):
-
Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product and the auxiliary with ethyl acetate.
-
The product alcohol and the auxiliary can be separated by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanistic principles underlying the use of this compound in asymmetric synthesis.
Caption: General workflow for asymmetric synthesis using an Evans-type oxazolidinone auxiliary.
Caption: Stereochemical model for diastereoselective alkylation using an Evans auxiliary.
Conclusion
This compound, as a member of the Evans family of chiral auxiliaries, stands as a highly effective and reliable tool for the synthesis of complex chiral molecules. Its ability to direct stereoselective alkylations with high diastereoselectivity, coupled with well-established protocols for its introduction and removal, makes it a valuable asset in both academic research and industrial drug development. The provided comparative data demonstrates that Evans auxiliaries consistently deliver high levels of stereocontrol, often superior to or on par with other leading chiral auxiliaries. The detailed experimental protocols and workflow visualizations in this guide offer a practical framework for the successful implementation of this powerful synthetic methodology.
References
Safety Operating Guide
Proper Disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one, a chlorinated organic compound commonly used in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as a substance harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2] Due to its chlorinated nature, this compound requires specific disposal methods and must not be released into the environment.[1][3] Improper disposal can lead to environmental contamination and potential health risks.
I. Quantitative Data Summary
| Property | Value | Source |
| Hazard Codes | Acute oral toxicity: Category 4; Specific target organ toxicity (repeated exposure): Category 2 | [1][2] |
| Hazard Statements | Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure. | [1][2] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
II. Detailed Disposal Protocol
The recommended disposal procedure for this compound involves collection and disposal as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[3]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and dispose of this compound waste in accordance with hazardous waste regulations.
Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Chemical fume hood
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Waste Segregation:
-
Collect all waste containing this compound, including residues, contaminated materials (e.g., filter paper, pipette tips), and rinse from cleaning contaminated glassware, in a designated and properly labeled hazardous waste container.[4]
-
Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents.[1][5]
-
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition, until it is collected by a certified hazardous waste management company.[1]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds.[5][6]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Ensure the area is well-ventilated. Avoid generating dust.
III. Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect the entire face from potential splashes, especially during quenching or transfer operations. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good protection against a range of chemicals. For extended operations or when handling larger quantities, heavier neoprene gloves are recommended. Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned. This protects the skin and personal clothing from spills and splashes. |
| Respiratory Protection | N95 Dust Mask or Respirator | An N95 dust mask is recommended for handling the solid compound to prevent inhalation of airborne particles. If significant aerosolization is possible or in case of inadequate ventilation, a respirator with an organic vapor cartridge may be necessary. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Safe Handling and Operational Workflow
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment, inspecting for any defects.
-
-
Handling:
-
Weigh the solid this compound inside the fume hood.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
If the reaction is sensitive to moisture or air, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quenching Excess Reagent:
-
Due to the reactive nature of the chloroacetyl group, any excess reagent must be safely neutralized (quenched).
-
Prepare a quenching solution, such as a cold, dilute solution of sodium bicarbonate or an alcohol like methanol.[1]
-
Slowly and carefully add the reaction mixture containing the excess reagent to the quenching solution with stirring in an ice bath to control the exothermic reaction.[2]
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Table 2: Waste Disposal Plan
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled Hazardous Waste Container for Halogenated Organics | Collect any unused or spilled solid compound in a clearly labeled, sealed container designated for halogenated organic waste. |
| Liquid Chemical Waste | Labeled Hazardous Waste Container for Halogenated Organic Solvents | Collect all reaction mixtures, quenched solutions, and solvent rinses in a dedicated container for halogenated organic liquid waste.[3][4] Do not mix with non-halogenated waste.[4] |
| Contaminated PPE | Labeled Solid Waste Bag | Dispose of contaminated gloves, weigh boats, and other disposable items in a sealed bag labeled as "Contaminated Solid Waste." |
| Contaminated Glassware | N/A | Decontaminate glassware by rinsing with an appropriate solvent, collecting the rinseate as halogenated liquid waste. Then wash with soap and water. |
Step-by-Step Disposal Protocol:
-
Segregation:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical names of the contents.[5]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
